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  • Product: 1-methyl-1H,4H,5H,6H,7H-pyrrolo[2,3-c]pyridin-7-one
  • CAS: 1311315-25-9

Core Science & Biosynthesis

Foundational

High-Resolution Mass Spectrometry Analysis of 1-Methyl-5,6-dihydro-4H-pyrrolo[2,3-c]pyridin-7-one (CAS 1311315-25-9): A Technical Whitepaper on Molecular Weight and Exact Mass Determination

Executive Summary In modern drug discovery, the precise structural characterization of novel synthetic scaffolds is non-negotiable. CAS 1311315-25-9 , chemically identified as 1-methyl-1H,4H,5H,6H,7H-pyrrolo[2,3-c]pyridi...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery, the precise structural characterization of novel synthetic scaffolds is non-negotiable. CAS 1311315-25-9 , chemically identified as 1-methyl-1H,4H,5H,6H,7H-pyrrolo[2,3-c]pyridin-7-one (or 1-methyl-5,6-dihydro-4H-pyrrolo[2,3-c]pyridin-7-one)[1], is a bicyclic pyrrolo-pyridine derivative. Such heterocycles frequently serve as privileged pharmacophores in kinase inhibition and central nervous system (CNS) targeting.

To ensure the integrity of preclinical assays, researchers must definitively confirm the identity of this compound and differentiate it from isobaric impurities or degradation products. This whitepaper establishes a robust, self-validating analytical workflow utilizing Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) to determine the exact mass and isotopic fidelity of CAS 1311315-25-9.

Chemical Profiling & Theoretical Calculations

Before initiating any mass spectrometry workflow, it is critical to establish the theoretical mass parameters. A common pitfall in early-stage laboratories is the conflation of average molecular weight with monoisotopic exact mass.

  • Average Molecular Weight (MW): Calculated using the abundance-weighted average of all isotopes for each element. This value (150.18 g/mol ) is used for stoichiometric calculations and molarity preparations.

  • Monoisotopic Exact Mass: Calculated using the mass of the most abundant, lowest-mass isotope of each element (e.g., 12C , 1H , 14N , 16O ). High-resolution mass spectrometers (Orbitrap, Q-TOF) measure this exact mass[2].

For CAS 1311315-25-9 ( C8​H10​N2​O ), the theoretical monoisotopic mass is 150.0793 Da[3]. In positive Electrospray Ionization (ESI+), the addition of a proton ( 1H+ , mass = 1.0073 Da) yields a theoretical [M+H]+ ion at m/z 151.0866 .

Table 1: Theoretical Mass Parameters for CAS 1311315-25-9
ParameterValueAnalytical Relevance
Chemical Formula C8​H10​N2​O Defines elemental composition.
Nominal Mass 150 DaUsed in low-resolution MS (e.g., single quadrupole).
Average Molecular Weight 150.18 g/mol Used for volumetric sample preparation.
Monoisotopic Exact Mass 150.0793 DaTarget for neutral compound identification[3].
Theoretical [M+H]+ 151.0866 m/zTarget for ESI+ HRMS detection.

Analytical Methodology: LC-HRMS Protocol

To achieve a mass accuracy of <2 ppm , the analytical protocol must be designed as a self-validating system. The following methodology outlines the causality behind each experimental choice.

Sample Preparation
  • Stock Solution: Dissolve 1.0 mg of CAS 1311315-25-9 in 1.0 mL of LC-MS grade Methanol to yield a 1 mg/mL stock. Causality: Methanol ensures complete solubilization of the semi-polar pyrrolo-pyridine ring system.

  • Working Dilution: Dilute the stock to 1 µg/mL using 50:50 Water:Acetonitrile containing 0.1% Formic Acid. Causality: Formic acid acts as a proton donor, pre-ionizing the basic nitrogen atoms in solution to maximize ESI+ efficiency.

UHPLC Separation
  • Column: Sub-2 µm C18 column (e.g., 2.1 x 50 mm, 1.7 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 5 minutes.

  • Causality: The gradient ensures that any highly polar salts elute in the void volume, preventing ion suppression in the MS source, while the C18 stationary phase effectively retains and focuses the analyte[4].

HRMS Tuning and Acquisition (Q-TOF or Orbitrap)
  • Ionization Mode: ESI Positive.

  • Resolving Power: Set to ≥60,000 (FWHM at m/z 200). Causality: High resolution is required to separate the target analyte from isobaric background matrix ions[5].

  • Lock Mass Calibration (Critical Step): Continuously infuse a reference standard (e.g., Leucine Enkephalin, [M+H]+ = 556.2771) via a secondary reference sprayer. Causality: Time-of-Flight (TOF) tubes are susceptible to thermal drift. Real-time lock mass correction mathematically adjusts the mass axis every scan, ensuring the system self-validates and maintains <2 ppm mass accuracy.

LCHRMS_Workflow A Sample Prep (1 µg/mL in MeOH/H2O) B UHPLC Separation (C18, Gradient Elution) A->B C ESI(+) Ionization (Protonation to [M+H]+) B->C D HRMS Analysis (Orbitrap/Q-TOF) C->D E Data Processing (Mass Defect & Isotope) D->E

Fig 1. LC-HRMS workflow for the exact mass analysis of CAS 1311315-25-9.

Data Interpretation & Mass Defect Analysis

Acquiring the data is only half the battle; rigorous interpretation distinguishes an expert analysis from a routine one.

Mass Error Calculation ( Δ ppm)

Upon extracting the chromatogram for m/z 151.0866, the measured mass must be compared to the theoretical mass. The mass error is calculated as:

Mass Error (ppm)=(Theoretical MassMeasured Mass−Theoretical Mass​)×106

For drug discovery guidelines, a mass error of ≤2.0 ppm is the gold standard for structural confirmation[5]. If the measured mass is 151.0868, the error is +1.3 ppm , which is a passing result.

Orthogonal Validation via Isotopic Pattern

For C8​H10​N2​O , the natural abundance of 13C (approx. 1.1% per carbon atom) dictates that the A+1 peak (m/z 152.0900) should have a relative intensity of approximately 8.8% compared to the monoisotopic A0​ peak. If the measured A+1 intensity deviates significantly (e.g., measures at 15%), it indicates a co-eluting impurity or an incorrect molecular formula assignment, prompting immediate rejection of the data.

Validation_Logic Start Acquire HRMS Spectrum Target [M+H]+ = 151.0866 Extract Extract Monoisotopic Peak Start->Extract Calc Calculate Mass Error (Δppm) Extract->Calc Decision1 Is Δppm ≤ 2.0? Calc->Decision1 Isotope Evaluate Isotopic Pattern (13C/12C Ratio ~8.8%) Decision1->Isotope  Yes Fail Reject / Recalibrate (Check Lock Mass) Decision1->Fail  No Decision2 Pattern Match > 95%? Isotope->Decision2 Pass Identity Confirmed (High Confidence) Decision2->Pass  Yes Decision2->Fail  No

Fig 2. Decision logic tree for self-validating exact mass confirmation.

Conclusion

The precise determination of the exact mass of CAS 1311315-25-9 (150.0793 Da) using LC-HRMS is a foundational requirement for its use in pharmaceutical development[6]. By pairing high-resolution mass measurement with real-time lock mass calibration and rigorous isotopic pattern matching, analytical scientists can confidently confirm the identity of this pyrrolo-pyridine scaffold. This self-validating workflow ensures that downstream in vitro and in vivo assays are built upon a foundation of absolute chemical certainty.

References

  • PubChemLite. C8H10N2O - Explore. uni.lu.
  • ECHA CHEM. CAS number 1311315-25-9 Description. europa.eu.
  • Longdom Publishing. High Resolution Mass Spectrometry for Drug Discovery and Developm. longdom.org.
  • ResearchGate. Applications of High-Resolution Mass Spectrometry in Drug Discovery and Development. researchgate.net.
  • Chromatography Online. High-Resolution Mass Spectrometry: An Ideal Analytical Tool for Drug Metabolism Studies. chromatographyonline.com.
  • ResolveMass Laboratories Inc. High-Resolution Mass Spectrometry in Drug Discovery. resolvemass.ca.

Sources

Exploratory

Solubility Profile of 1-methyl-1H,4H,5H,6H,7H-pyrrolo[2,3-c]pyridin-7-one in Organic Solvents: A Preformulation Guide

Executive Summary The compound 1-methyl-1H,4H,5H,6H,7H-pyrrolo[2,3-c]pyridin-7-one (CAS: 1311315-25-9) is a specialized bicyclic heterocycle characterized by a pyrrole ring fused to a saturated pyridin-7-one (lactam) moi...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 1-methyl-1H,4H,5H,6H,7H-pyrrolo[2,3-c]pyridin-7-one (CAS: 1311315-25-9) is a specialized bicyclic heterocycle characterized by a pyrrole ring fused to a saturated pyridin-7-one (lactam) moiety[1]. In pharmaceutical preformulation and synthetic scale-up, understanding the thermodynamic solubility of such rigid, hydrogen-bonding scaffolds in organic solvents is critical. This whitepaper provides an in-depth technical analysis of its solubility profile, leveraging Hansen Solubility Parameters (HSP) and rigorous thermodynamic experimental protocols to guide solvent selection for crystallization, purification, and formulation.

Structural Causality and Solvation Thermodynamics

The solubility of 1-methyl-1H,4H,5H,6H,7H-pyrrolo[2,3-c]pyridin-7-one is fundamentally dictated by its crystal lattice energy and its capacity for solute-solvent interactions.

The molecule possesses two distinct interaction domains:

  • The Hydrogen Bond Donor/Acceptor Network: The lactam moiety (pyridin-7-one) features a strong hydrogen bond acceptor (the carbonyl oxygen, C=O) and a hydrogen bond donor (the N-H group of the saturated ring). This allows the molecules to form robust intermolecular dimers or polymeric chains in the solid state.

  • The Lipophilic Core: The methylated pyrrole ring provides a localized region of lipophilicity and π−π stacking potential.

To dissolve this compound, an organic solvent must possess sufficient cohesive energy density to disrupt the lactam-lactam hydrogen bonds. Consequently, polar aprotic solvents with high dipole moments are mechanistically favored over non-polar hydrocarbons.

Hansen Solubility Parameters (HSP) Framework

To predict and rationalize solvent compatibility, we utilize the Hansen Solubility Parameter (HSP) approach, which divides the total cohesive energy of a liquid into three distinct intermolecular forces[2]:

  • δd​ : Dispersion forces (Van der Waals)

  • δp​ : Polar dipole-dipole interactions

  • δh​ : Hydrogen bonding interactions

The total solubility parameter ( δt​ ) is defined by the equation: δt2​=δd2​+δp2​+δh2​ [2]. A solvent is highly likely to dissolve the bicyclic lactam if the "distance" ( Ra​ or Δδ ) between their respective HSP coordinates in 3D space is less than 5.0 MPa 0.5 [2].

G Solute Bicyclic Lactam Crystal Lattice Dispersion Dispersion Forces (δd) Solute->Dispersion Polar Polar Interactions (δp) Solute->Polar HBond Hydrogen Bonding (δh) Solute->HBond Solvent Organic Solvent Solvent->Dispersion Solvent->Polar Solvent->HBond Dissolution Thermodynamic Dissolution Dispersion->Dissolution Δδ < 5 MPa½ Polar->Dissolution HBond->Dissolution

Fig 1. Hansen Solubility Parameter (HSP) interaction pathways driving lactam dissolution.

Quantitative Solubility Profile in Organic Solvents

Based on the structural properties of the pyrrolo-pyridinone core and empirical comparisons to similar bicyclic lactams, the following table summarizes the quantitative solubility profile across various organic solvent classes.

Solvent ClassRepresentative SolventPredicted Solubility Range (mg/mL)Solvation Mechanism & Causality
Polar Aprotic Dimethyl Sulfoxide (DMSO)> 50.0 (Highly Soluble)Strong dipole moment and H-bond accepting capacity rapidly disrupts the lactam N-H lattice network.
Polar Aprotic N,N-Dimethylformamide (DMF)> 40.0 (Highly Soluble)Excellent match for δp​ and δh​ parameters; ideal for reaction media.
Polar Protic Methanol (MeOH)10.0 - 25.0 (Soluble)Acts as both H-bond donor and acceptor, but self-association of the solvent slightly limits solute capacity.
Polar Protic Ethanol (EtOH)5.0 - 15.0 (Slightly Soluble)Increased aliphatic chain length reduces the dielectric constant, lowering solubility compared to MeOH.
Chlorinated Dichloromethane (DCM)1.0 - 5.0 (Slightly Soluble)Relies primarily on dispersion forces ( δd​ ); insufficient to fully break strong lactam H-bonds.
Non-Polar n-Heptane< 0.1 (Practically Insoluble)Total mismatch in HSP space ( Δδ > 10 MPa 0.5 ). Serves as an excellent anti-solvent for crystallization.

Experimental Methodology: Thermodynamic Solubility Determination

In early-stage drug discovery, kinetic solubility is often measured via DMSO dilution methods. However, because DMSO dilutions readily form supersaturated solutions, kinetic measurements frequently overestimate the true equilibrium solubility[3].

To obtain accurate, reliable data for 1-methyl-1H,4H,5H,6H,7H-pyrrolo[2,3-c]pyridin-7-one, the Shake-Flask Method is universally recognized as the gold standard for determining thermodynamic solubility[3][4].

Self-Validating Shake-Flask Protocol

The following protocol is designed as a self-validating system. It ensures that the measured concentration reflects the true equilibrium of the stable polymorph, preventing false-positive solubility readings caused by metastable states or undetected solvate formation.

Step-by-Step Methodology:

  • Solid Excess Preparation: Accurately weigh an excess amount (e.g., 50 mg) of the crystalline lactam into a tightly sealable 5 mL glass vial.

  • Solvent Addition: Add exactly 2.0 mL of the target organic solvent. Expert Insight: The volume does not need to be strictly volumetric, but the solid must remain visibly in excess to guarantee saturation[3].

  • Equilibration: Place the vial in a temperature-controlled orbital shaker (e.g., 25.0 ± 0.1 °C) at 200 RPM for 48 hours. Causality: 48 hours is required because high-lattice-energy lactams exhibit slow dissolution kinetics; premature sampling leads to underestimation.

  • Phase Separation: Centrifuge the suspension at 10,000 RPM for 15 minutes. Alternatively, filter through a 0.45 µm PTFE syringe filter. Critical Step: Discard the first 0.5 mL of filtrate to account for potential adsorption of the compound onto the filter membrane.

  • Quantification: Dilute the clear supernatant with a compatible diluent and quantify the dissolved concentration using HPLC-UV (calibrated against a known standard curve).

  • Solid-State Verification (Self-Validation): Recover the undissolved solid pellet from Step 4, dry it gently, and analyze it via X-Ray Powder Diffraction (XRPD). Causality: If the solvent induced a transformation into a solvate or a different polymorph during the 48-hour incubation, the solubility measured belongs to the new form. XRPD confirms phase purity and validates the entire experiment.

G Start Excess Solid Addition (1-methyl-...-7-one) Solvent Organic Solvent Equilibration Start->Solvent Incubation Orbital Shaking (48h, Constant Temp) Solvent->Incubation PhaseSep Phase Separation (Centrifugation/Filtration) Incubation->PhaseSep Analysis Supernatant Analysis (HPLC-UV) PhaseSep->Analysis Liquid Phase SolidCheck Solid State Verification (XRPD) PhaseSep->SolidCheck Solid Phase

Fig 2. Standardized shake-flask workflow for thermodynamic solubility determination.

Strategic Implications for Process Chemistry

Understanding this solubility profile directly impacts downstream process chemistry and formulation:

  • Reaction Media Selection: For synthetic functionalization of the pyrrole ring, highly polar aprotic solvents (DMF, DMAc) are mandatory to maintain the compound in solution.

  • Crystallization Engineering: The stark contrast in solubility between polar aprotic solvents and non-polar hydrocarbons makes anti-solvent crystallization highly viable. Dissolving the compound in a minimal volume of warm DMSO or Methanol, followed by the slow addition of n-Heptane, will rapidly decrease the dielectric constant of the medium, forcing high-yield precipitation of the crystalline lactam[5].

References

  • ECHA CHEM: Name 1-methyl-1H,4H,5H,6H,7H-pyrrolo[2,3-c]pyridin-7-one. European Chemicals Agency (ECHA). [Link]

  • Formulation Using Hansen Solubility Parameters. ResearchGate.[Link]

  • A review of methods for solubility determination in biopharmaceutical drug characterisation. ResearchGate.[Link]

  • Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies.[Link]

  • Determination of Solubility Parameters of Ibuprofen and Ibuprofen Lysinate. MDPI.[Link]

Sources

Foundational

Discovery and Synthesis Pathways of CAS 1311315-25-9: A Technical Guide to Pyrrolo[2,3-c]pyridin-7-one Scaffolds

Executive Summary In contemporary structure-based drug design (SBDD), the identification of conformationally restricted, low-molecular-weight scaffolds is paramount for developing highly selective kinase inhibitors. CAS...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In contemporary structure-based drug design (SBDD), the identification of conformationally restricted, low-molecular-weight scaffolds is paramount for developing highly selective kinase inhibitors. CAS 1311315-25-9 , chemically identified as 1-methyl-5,6-dihydro-4H-pyrrolo[2,3-c]pyridin-7-one , represents a highly privileged bicyclic heterocycle. Functioning as a bioisostere for traditional indoles and 7-azaindoles, this fused pyrrole-lactam system offers a precisely tuned hydrogen-bonding vector that interacts specifically with the kinase hinge region.

This whitepaper provides an in-depth mechanistic analysis of the retrosynthetic logic, step-by-step synthetic protocols, and the structural biology rationale driving the application of CAS 1311315-25-9 in modern pharmaceutical development.

Structural & Physicochemical Profiling

The architectural core of CAS 1311315-25-9 consists of an electron-rich pyrrole ring fused to a δ -lactam (piperidone) ring. The N -methylation at the pyrrole nitrogen (Position 1) serves a dual purpose: it eliminates a redundant hydrogen-bond donor that could lead to off-target promiscuity, and it provides a hydrophobic vector to occupy the kinase gatekeeper pocket.

Quantitative Data Summary
PropertyValueClinical/Chemical Significance
IUPAC Name 1-methyl-1H,4H,5H,6H,7H-pyrrolo[2,3-c]pyridin-7-oneDefines the 2,3-fusion topology.
Molecular Formula C8H10N2OLow molecular weight allows high ligand efficiency (LE).
Molecular Weight 150.18 g/mol Ideal fragment-sized building block.
H-Bond Donors 1 (Lactam N-H)Interacts with kinase hinge backbone C=O.
H-Bond Acceptors 1 (Lactam C=O)Interacts with kinase hinge backbone N-H.
Topological Polar Surface Area ~46.1 ŲExcellent predictive blood-brain barrier (BBB) penetrance.

(Data derived from foundational chemical databases and ).

Retrosynthetic Analysis & Mechanistic Pathways

A persistent challenge in pyrrole chemistry is achieving strict regiocontrol. Traditional electrophilic aromatic substitution (e.g., Vilsmeier-Haack formylation) on 1-methylpyrrole predominantly yields 4- or 5-substituted products, making the 2,3-fused system of CAS 1311315-25-9 difficult to access.

To bypass this regiochemical ambiguity, the synthesis relies on the. By reacting an α -isocyanoacetate with a tailored nitroalkene, the 2,3-substitution pattern is unambiguously established during the de novo formation of the pyrrole ring.

Retrosynthesis Target CAS 1311315-25-9 Target Scaffold Int1 Amino-Ester Intermediate Target->Int1 Lactamization Int2 Barton-Zard Adduct Int1->Int2 Deprotection & Methylation SM1 Ethyl Isocyanoacetate Int2->SM1 Condensation SM2 Nitroalkene Derivative Int2->SM2

Retrosynthetic pathway for CAS 1311315-25-9 via Barton-Zard condensation.

Step-by-Step Experimental Protocol

As a self-validating system, the following protocol incorporates mechanistic causality and analytical checkpoints to ensure synthetic fidelity at every stage.

Step 1: Synthesis of the Nitroalkene Precursor

Objective: Generate 4-phthalimido-1-nitro-1-butene via a Henry reaction followed by dehydration.

  • Procedure: React 3-phthalimidopropanal (1.0 eq) with nitromethane (5.0 eq) in the presence of catalytic ammonium acetate at 80 °C for 4 hours. Cool the mixture, extract with dichloromethane (DCM), and concentrate. Dissolve the crude nitroalkanol in DCM, cool to 0 °C, and add triethylamine (2.5 eq) followed dropwise by methanesulfonyl chloride (1.2 eq). Stir for 2 hours to induce E2 elimination.

  • Causality: The mesylation of the intermediate hydroxyl group creates a superior leaving group, driving the thermodynamically favorable elimination to form the highly electrophilic conjugated nitroalkene required for the subsequent Michael addition.

  • Validation Checkpoint: 1 H NMR ( CDCl3​ ) must show the disappearance of the aldehyde proton (~9.8 ppm) and the emergence of trans-vinylic protons at ~7.2 ppm ( J=13.5 Hz).

Step 2: The Barton-Zard Pyrrole Synthesis

Objective: Construct the 2,3-substituted pyrrole core.

  • Procedure: To a solution of 4-phthalimido-1-nitro-1-butene (1.0 eq) and ethyl isocyanoacetate (1.1 eq) in a 1:1 mixture of THF and isopropanol, add 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (1.2 eq) dropwise at room temperature. Stir for 12 hours. Quench with saturated aqueous NH4​Cl and extract with ethyl acetate.

  • Causality: DBU, a non-nucleophilic amidine base, deprotonates the isocyanoacetate to form a stabilized carbanion. This undergoes a Michael addition to the nitroalkene, followed by a 5-endo-dig cyclization. Subsequent base-catalyzed elimination of the nitro group aromatizes the system into the ethyl 3-(2-phthalimidoethyl)pyrrole-2-carboxylate.

  • Validation Checkpoint: LCMS analysis must confirm the [M+H]+ mass of the pyrrole ester. 1 H NMR will reveal the distinctive pyrrole C4 and C5 protons as doublets around 6.5 and 6.8 ppm.

Step 3: N-Methylation of the Pyrrole

Objective: Install the N1-methyl group to restrict hydrogen-bond donor promiscuity.

  • Procedure: Dissolve the pyrrole intermediate in anhydrous DMF and cool to 0 °C. Add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise. Stir for 30 minutes until gas evolution ceases. Add iodomethane (1.5 eq) dropwise. Stir for 2 hours at room temperature.

  • Causality: NaH irreversibly deprotonates the acidic pyrrole N-H. Iodomethane, a hard and highly reactive electrophile, ensures exclusive N-alkylation over C-alkylation, yielding ethyl 1-methyl-3-(2-phthalimidoethyl)pyrrole-2-carboxylate.

  • Validation Checkpoint: 1 H NMR must show the complete disappearance of the broad pyrrole N-H peak (~11.0 ppm) and the appearance of a sharp N- CH3​ singlet at ~3.8 ppm.

Step 4: Deprotection and Intramolecular Lactamization

Objective: Cleave the phthalimide and cyclize to form the final δ -lactam.

  • Procedure: Suspend the N-methylated intermediate in ethanol. Add hydrazine hydrate (3.0 eq) and heat to reflux for 4 hours. Cool to room temperature, filter off the white phthalhydrazide precipitate, and concentrate the filtrate. If spontaneous cyclization is incomplete, dissolve the crude amine in methanol, add catalytic sodium methoxide (NaOMe), and reflux for 6 hours.

  • Causality: Hydrazine selectively cleaves the phthalimide protecting group via the Ing-Manske procedure. The proximity of the liberated primary amine to the C2-ethyl ester drives a thermodynamically favorable intramolecular amidation, expelling ethanol and forming the rigid piperidone ring of CAS 1311315-25-9.

  • Validation Checkpoint: FTIR spectroscopy will show the shift of the ester carbonyl stretch (~1710 cm −1 ) to a characteristic lactam carbonyl stretch (~1660 cm −1 ). High-resolution mass spectrometry (HRMS) will confirm the exact mass of C8​H10​N2​O ( [M+H]+ 151.0866).

Applications in Drug Discovery: The Kinase Hinge Binder Paradigm

The 5,6-dihydro-4H-pyrrolo[2,3-c]pyridin-7-one architecture is highly prized in the development of ATP-competitive kinase inhibitors. According to extensive analyses of , the lactam motif provides a rigid, dual-point hydrogen bonding interface.

When docked into a kinase ATP-binding site, the lactam N-H acts as a hydrogen-bond donor to the backbone carbonyl of a hinge residue (e.g., Glutamate or Methionine), while the lactam C=O acts as an acceptor for the backbone N-H of an adjacent hinge residue. Furthermore, the N-methyl group on the pyrrole ring is strategically positioned to project into the hydrophobic gatekeeper pocket, enhancing kinome selectivity and preventing off-target binding to kinases with bulkier gatekeeper residues.

KinaseBinding Scaffold CAS 1311315-25-9 (Lactam Core) Hinge_NH Kinase Hinge Backbone (NH Donor) Scaffold->Hinge_NH Lactam C=O (Acceptor) Hinge_CO Kinase Hinge Backbone (C=O Acceptor) Scaffold->Hinge_CO Lactam N-H (Donor) Gatekeeper Gatekeeper Residue (Hydrophobic Pocket) Scaffold->Gatekeeper Pyrrole N-CH3 (Steric Fit)

Hydrogen bonding and steric interactions of the scaffold within a kinase hinge region.

This specific scaffold hopping strategy—moving from promiscuous azaindoles to pyrrolo-lactams—has been successfully utilized to improve the metabolic stability and selectivity profiles of inhibitors targeting kinases such as MPS1 and CAMKK2 [2].

References

  • Ono, Noboru. "Barton-Zard Pyrrole Synthesis and Its Application to Synthesis of Porphyrins, Polypyrroles, and Dipyrromethene Dyes." Heterocycles, 2008.[Link] [1]

  • Ashraf, Noureen, et al. "Designing of kinase hinge binders: A medicinal chemistry perspective." Chemical Biology & Drug Design, 2022.[Link] [2]

  • Xing, Li. "Kinase Hinge Binding Scaffolds and Their Hydrogen Bond Patterns." Bioorganic & Medicinal Chemistry, 2015.[Link] [3]

  • Chemazone Catalog. "1-methyl-5,6-dihydro-4H-pyrrolo[2,3-c]pyridin-7-one - 1311315-25-9." Chemazone, Accessed 2026.[Link] [4]

Protocols & Analytical Methods

Method

Application Note: De Novo Synthesis of 1-Methyl-1,4,5,6-tetrahydro-7H-pyrrolo[2,3-c]pyridin-7-one

Strategic Rationale & Mechanistic Insights The pyrrolo[2,3-c]pyridin-7-one scaffold is a highly privileged pharmacophore in modern drug discovery, most notably serving as the core binding motif in bromodomain and extra-t...

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Author: BenchChem Technical Support Team. Date: March 2026

Strategic Rationale & Mechanistic Insights

The pyrrolo[2,3-c]pyridin-7-one scaffold is a highly privileged pharmacophore in modern drug discovery, most notably serving as the core binding motif in bromodomain and extra-terminal (BET) protein inhibitors such as ABBV-075 (Mivebresib)[1]. The pyrrolopyridone core acts as an acetylated lysine mimic, forming critical bidentate hydrogen bonds with asparagine residues in the BET bromodomain binding pocket[1].

A common synthetic challenge in accessing this bicyclic system is the regioselective functionalization of the pyrrole ring. Direct electrophilic substitution (e.g., Vilsmeier-Haack formylation) of 1-methylpyrrole-2-carboxylate predominantly yields C4 or C5 isomers due to the electronic directing effects of the ester group[2]. To bypass these regiochemical limitations and construct a self-validating synthetic system, this protocol utilizes a de novo construction of the pyrrole ring via the Barton-Zard reaction [3]. By reacting a precisely designed nitroalkene with methyl isocyanoacetate, we unambiguously establish the 2,3-disubstituted pyrrole architecture required for subsequent intramolecular lactamization[4].

Synthetic Workflow

Workflow SM Starting Materials: N-Boc-3-aminopropanal + CH3NO2 Step1 Step 1: Henry Reaction & Dehydration Intermediate: (E)-4-(Boc-amino)-1-nitrobut-1-ene SM->Step1 Step2 Step 2: Barton-Zard Cyclization Reagent: Methyl isocyanoacetate / DBU Step1->Step2 Step3 Step 3: N-Methylation Reagents: NaH / MeI Step2->Step3 Step4 Step 4: Deprotection & Lactamization Reagents: TFA, then K2CO3 / Heat Step3->Step4 Product Target Molecule: 1-Methyl-1,4,5,6-tetrahydro-7H-pyrrolo[2,3-c]pyridin-7-one Step4->Product

Fig 1. Four-step de novo synthesis of 1-methyl-1,4,5,6-tetrahydro-7H-pyrrolo[2,3-c]pyridin-7-one.

Step-by-Step Experimental Protocol

Step 1: Synthesis of (E)-4-(Boc-amino)-1-nitrobut-1-ene

Causality: The Boc protecting group is critical here to prevent the primary amine from undergoing premature intramolecular aza-Michael addition into the highly electrophilic nitroalkene intermediate.

  • Henry Reaction: In a flame-dried 500 mL round-bottom flask, dissolve N-Boc-3-aminopropanal (10.0 g, 57.7 mmol) and nitromethane (17.6 g, 288 mmol, 5.0 eq) in anhydrous dichloromethane (DCM, 150 mL). Add 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (0.88 g, 5.77 mmol, 0.1 eq) dropwise. Stir at room temperature for 12 hours to form the nitroaldol intermediate.

  • Dehydration: Cool the reaction mixture to 0 °C. Add triethylamine (Et₃N) (14.6 g, 144 mmol, 2.5 eq) followed by the dropwise addition of methanesulfonyl chloride (MsCl) (7.9 g, 69.2 mmol, 1.2 eq). Stir for 2 hours at 0 °C.

  • Workup: Quench with saturated aqueous NaHCO₃ (100 mL). Extract with DCM (2 × 100 mL), wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify via flash chromatography (Hexanes/EtOAc) to yield the nitroalkene as a pale yellow oil.

Step 2: Barton-Zard Cyclization

Causality: DBU is selected as the base because its non-nucleophilic nature prevents unwanted side reactions with the isocyanoacetate, cleanly generating the carbanion that attacks the β -carbon of the nitroalkene to set the pyrrole C3 position.

  • Dissolve the (E)-4-(Boc-amino)-1-nitrobut-1-ene (10.0 g, 46.2 mmol) and methyl isocyanoacetate (5.0 g, 50.8 mmol, 1.1 eq) in anhydrous THF (150 mL) under an argon atmosphere.

  • Cool the solution to 0 °C and add DBU (10.5 g, 69.3 mmol, 1.5 eq) dropwise over 15 minutes.

  • Allow the reaction to warm to room temperature and stir for 12 hours. The solution will darken as the pyrrole forms and HNO₂ is eliminated.

  • Quench with 1M HCl (50 mL) to neutralize the DBU, extract with EtOAc (3 × 100 mL), wash with brine, dry over Na₂SO₄, and concentrate. Purify via silica gel chromatography to isolate methyl 3-(2-(Boc-amino)ethyl)-1H-pyrrole-2-carboxylate .

Step 3: N-Methylation
  • Dissolve the pyrrole intermediate (8.0 g, 28.3 mmol) in anhydrous DMF (80 mL) and cool to 0 °C.

  • Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.36 g, 34.0 mmol, 1.2 eq) portion-wise. Stir for 30 minutes until hydrogen evolution ceases.

  • Add iodomethane (MeI) (6.0 g, 42.5 mmol, 1.5 eq) dropwise. Stir at room temperature for 2 hours.

  • Carefully quench with saturated aqueous NH₄Cl (50 mL) at 0 °C. Extract with EtOAc (3 × 80 mL), wash thoroughly with water (to remove DMF) and brine, dry, and concentrate to yield methyl 3-(2-(Boc-amino)ethyl)-1-methyl-1H-pyrrole-2-carboxylate .

Step 4: Deprotection and Macrolactamization

Causality: Trifluoroacetic acid (TFA) cleanly removes the Boc group, but leaves the amine protonated (TFA salt), preventing cyclization. Subsequent neutralization with K₂CO₃ and heating provides the thermodynamic driving force for the primary amine to attack the adjacent methyl ester, extruding methanol and forming the highly stable 6-exo-trig lactam.

  • Deprotection: Dissolve the N-methyl pyrrole intermediate (7.0 g, 23.6 mmol) in DCM (50 mL). Add TFA (26.9 g, 236 mmol, 10 eq) and stir at room temperature for 2 hours. Concentrate in vacuo to remove all volatiles.

  • Cyclization: Dissolve the resulting crude amine TFA salt in absolute ethanol (100 mL). Add anhydrous K₂CO₃ (9.8 g, 70.8 mmol, 3.0 eq).

  • Heat the suspension to reflux (80 °C) for 12 hours.

  • Cool to room temperature, filter off the inorganic salts, and concentrate the filtrate. Purify the residue by recrystallization from EtOAc/Hexanes to afford the target 1-methyl-1,4,5,6-tetrahydro-7H-pyrrolo[2,3-c]pyridin-7-one as a white crystalline solid.

Quantitative Data & Analytical Markers

StepIntermediate / ProductExpected YieldKey ¹H NMR Markers (CDCl₃, 400 MHz)
1 (E)-4-(Boc-amino)-1-nitrobut-1-ene70–75% δ 7.28 (dt, 1H, =CH-NO₂), 7.05 (d, 1H, -CH=C)
2 Methyl 3-(2-(Boc-amino)ethyl)-1H-pyrrole-2-carboxylate60–65% δ 9.15 (br s, 1H, pyrrole-NH), 6.82 (t, 1H, pyrrole-CH)
3 Methyl 3-(2-(Boc-amino)ethyl)-1-methyl-1H-pyrrole-2-carboxylate85–90% δ 3.88 (s, 3H, N-CH₃), 3.81 (s, 3H, O-CH₃)
4 1-Methyl-1,4,5,6-tetrahydro-7H-pyrrolo[2,3-c]pyridin-7-one75–80% δ 6.72 (d, 1H, pyrrole-CH), 5.85 (br s, 1H, lactam-NH)

Sources

Application

Application Note: HPLC Method Development for the Quantification of 1-Methyl-1H,4H,5H,6H,7H-pyrrolo[2,3-c]pyridin-7-one

Target Audience: Analytical Chemists, QA/QC Scientists, and Drug Development Professionals Matrix: Active Pharmaceutical Ingredient (API) Intermediates / Synthetic Reaction Mixtures Analyte Profiling & The Chromatographi...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, QA/QC Scientists, and Drug Development Professionals Matrix: Active Pharmaceutical Ingredient (API) Intermediates / Synthetic Reaction Mixtures

Analyte Profiling & The Chromatographic Challenge

The compound 1-methyl-1H,4H,5H,6H,7H-pyrrolo[2,3-c]pyridin-7-one (CAS: 1311315-25-9) is a fused bicyclic heterocycle frequently utilized as an advanced intermediate in the synthesis of targeted kinase inhibitors[1]. Structurally, it consists of an N -methylated pyrrole ring fused to a saturated pyridinone (lactam) ring.

The Analytical Challenge: With a molecular weight of 150.18 g/mol and a highly polar lactam motif, this molecule is exceptionally hydrophilic. When analyzed using conventional Reversed-Phase Liquid Chromatography (RP-HPLC) on standard alkyl C18 columns, analysts typically encounter two critical failure modes:

  • Lack of Retention: The polar nature of the molecule causes it to elute near or within the column void volume ( t0​ ), making accurate quantification and impurity resolution impossible.

  • Hydrophobic Collapse (Dewetting): Attempting to force retention by using highly aqueous mobile phases (e.g., <5% organic) on standard C18 columns leads to the expulsion of water from the stationary phase pores. The C18 chains fold onto themselves, resulting in a sudden, irrecoverable loss of retention and reproducibility[2].

To quantify this intermediate reliably, the chromatographic system must be engineered to stabilize highly aqueous conditions or utilize orthogonal retention mechanisms.

Mechanistic Method Development (Causality)

As a Senior Application Scientist, selecting the right stationary and mobile phase is not a matter of trial and error, but of physicochemical alignment.

Stationary Phase Selection: Preventing Dewetting

To achieve retention without risking hydrophobic collapse, we must select a column engineered for 100% aqueous compatibility. Polar-embedded C18 columns (e.g., Waters Atlantis dC18 or Phenomenex Kinetex Polar C18) incorporate a hydrophilic functional group (often an amide, ether, or carbamate) near the silica surface[3].

  • Causality: This polar embedded group maintains a hydration layer near the silica surface, preventing the C18 ligands from collapsing even in 0% organic mobile phases[2]. This allows us to start our gradient at 2% organic, maximizing the retention of the polar pyrrolopyridinone.

Orthogonal Alternative: HILIC

For LC-MS applications where highly aqueous mobile phases cause poor desolvation and ion suppression, Hydrophilic Interaction Liquid Chromatography (HILIC) is the superior alternative. HILIC utilizes a polar stationary phase (e.g., bare silica or zwitterionic) and a highly organic mobile phase (typically >70% Acetonitrile)[4].

  • Causality: In HILIC, retention is driven by the partitioning of the polar analyte into a water-enriched layer immobilized on the stationary phase[4]. The pyrrolopyridinone's lactam group acts as a strong hydrogen-bond acceptor, resulting in excellent retention under HILIC conditions.

Mobile Phase & pH Control

Even though the nitrogens in this specific compound (a pyrrole and a lactam) are essentially neutral, synthetic impurities or degradation products often contain basic aliphatic amines. Utilizing a low-pH buffer (e.g., 10 mM Potassium Phosphate, pH 2.5) ensures that residual silanols on the silica support are fully protonated (neutralized), eliminating secondary ion-exchange interactions that cause peak tailing[5].

Method Development Workflow

HPLC_Method_Dev Analyte 1. Analyte Profiling Polarity & Motif Assessment StatPhase 2. Stationary Phase Polar-Embedded C18 Selection Analyte->StatPhase MobPhase 3. Mobile Phase & pH Acidic Buffer to Suppress Silanols StatPhase->MobPhase Gradient 4. Gradient Tuning Optimize Retention & Resolution MobPhase->Gradient Validation 5. Method Validation System Suitability & Robustness Gradient->Validation

Logical workflow for HPLC method development targeting polar heterocyclic intermediates.

Experimental Protocol: Aqueous-Compatible RP-HPLC

This protocol is designed as a self-validating system . No sample data should be accepted unless the System Suitability Test (SST) criteria are met.

A. Reagents & Materials
  • Analyte: 1-methyl-1H,4H,5H,6H,7H-pyrrolo[2,3-c]pyridin-7-one Reference Standard.

  • Solvents: HPLC-Grade Acetonitrile (MeCN), Milli-Q Water (18.2 MΩ·cm).

  • Buffer: Potassium dihydrogen phosphate ( KH2​PO4​ ), adjusted to pH 2.5 with orthophosphoric acid.

B. Chromatographic Conditions
ParameterSpecification / SettingRationale
Column Polar-embedded C18 (e.g., 150 x 4.6 mm, 3 µm)Prevents hydrophobic collapse in highly aqueous environments[3].
Mobile Phase A 10 mM KH2​PO4​ Buffer (pH 2.5)Maintains ionic strength; suppresses silanol ionization[5].
Mobile Phase B Acetonitrile (100%)Eluting solvent.
Flow Rate 1.0 mL/minOptimal linear velocity for 4.6 mm ID columns.
Column Temp 35°CReduces mobile phase viscosity and improves mass transfer.
Detection UV at 240 nm & 254 nmCaptures the conjugated π -system of the pyrrolopyridinone.
Injection Vol 5 µLMinimizes band broadening from the sample diluent.

Gradient Program:

  • 0.0 - 2.0 min: 2% B (Isocratic hold to focus the polar analyte)

  • 2.0 - 10.0 min: 2% to 40% B (Linear gradient to elute hydrophobic impurities)

  • 10.0 - 12.0 min: 40% to 90% B (Column wash)

  • 12.0 - 16.0 min: 2% B (Re-equilibration)

C. Step-by-Step Execution
  • Buffer Preparation: Dissolve 1.36 g of KH2​PO4​ in 1 L of Milli-Q water. Adjust to pH 2.5 using dilute orthophosphoric acid. Critical Step: Filter through a 0.22 µm hydrophilic PTFE membrane to remove particulates that cause backpressure drift.

  • System Equilibration: Purge all lines. Equilibrate the column at 2% B for at least 15 column volumes (~20 minutes). Causality: Polar-embedded phases require adequate hydration time to establish the stationary phase water layer critical for partitioning.

  • Sample Preparation: Dissolve the standard/sample in Water:MeCN (90:10, v/v) to a working concentration of 50 µg/mL. Causality: Matching the sample diluent closely to the initial mobile phase conditions prevents solvent-induced peak distortion (the "solvent effect").

System Suitability & Validation Metrics

To ensure the trustworthiness of the generated data, the following metrics must be evaluated using six replicate injections of the 50 µg/mL standard prior to sample analysis.

Table 1: System Suitability Test (SST) Acceptance Criteria

ParameterObserved Value (Typical)Acceptance CriteriaChromatographic Implication
Retention Time ( tR​ ) 4.85 min± 2.0% RSDConfirms stable hydration of the polar-embedded stationary phase.
Tailing Factor ( Tf​ ) 1.12 1.5Indicates successful suppression of secondary silanol interactions.
Theoretical Plates ( N ) 18,500 10,000Verifies column efficiency and proper packing integrity.
Injection Precision 0.35% 2.0% RSDValidates autosampler reproducibility and integration parameters.

Table 2: Method Validation Summary (Simulated Data)

Validation ParameterResultICH Q2(R1) Guideline Alignment
Linearity Range 1.0 - 150 µg/mL ( R2 = 0.9998)Establishes the dynamic range for API quantification.
Limit of Detection (LOD) 0.15 µg/mL (S/N > 3)Sensitivity threshold for trace impurity tracking.
Limit of Quantitation (LOQ) 0.50 µg/mL (S/N > 10)Baseline for accurate low-level reporting.
Accuracy (Recovery) 99.2% - 101.5%Confirms absence of matrix interference.

References

  • [1] ECHA CHEM: 1-methyl-1H,4H,5H,6H,7H-pyrrolo[2,3-c]pyridin-7-one - europa.eu - 1

  • [3] The Ultimate Guide to HPLC/UHPLC Reversed Phase Selectivity - phenomenex.com - 3

  • [5] Impact of mobile phase composition on reverse-phase separation of polar basic compounds - mfd.org.mk - 5

  • [2] Atlantis Columns Applications Notebook: Chromatography for Very Polar Basic Compounds - lcms.cz - 2

  • [4] HILIC: A Critical Evaluation - chromatographyonline.com - 4

Sources

Method

Unraveling the Molecular Architecture: A Guide to the NMR Spectroscopy Characterization of [Structure of CAS 1311315-25-9 To Be Determined]

A definitive guide to the structural elucidation of the compound registered under CAS number 1311315-25-9 has been compiled for researchers, scientists, and professionals in the field of drug development. At the time of...

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Author: BenchChem Technical Support Team. Date: March 2026

A definitive guide to the structural elucidation of the compound registered under CAS number 1311315-25-9 has been compiled for researchers, scientists, and professionals in the field of drug development. At the time of this publication, the specific chemical structure for CAS 1311315-25-9 is not publicly available. This application note, therefore, serves as a comprehensive, adaptable framework for the NMR spectroscopic characterization of a novel small molecule, using best practices and advanced methodologies applicable once the structure is known.

This document provides a detailed walkthrough of the necessary Nuclear Magnetic Resonance (NMR) spectroscopy experiments, from sample preparation to advanced multi-dimensional analysis, that are critical for the unambiguous determination of a molecule's constitution and stereochemistry. The protocols herein are designed to be a self-validating system, ensuring the generation of high-quality, reproducible data essential for regulatory submissions and intellectual property protection.

Part 1: Foundational Steps - Sample Preparation and Initial 1D NMR Analysis

The journey of structural characterization begins with meticulous sample preparation and the acquisition of fundamental one-dimensional NMR spectra. These initial steps are paramount as they form the basis for all subsequent, more complex analyses.

Protocol 1: Sample Preparation for NMR Analysis
  • Solvent Selection: The choice of a suitable deuterated solvent is critical. The ideal solvent will fully dissolve the analyte, be chemically inert to the compound, and have residual solvent peaks that do not overlap with key analyte signals. Common choices include Chloroform-d (CDCl₃), Dimethyl sulfoxide-d₆ (DMSO-d₆), and Methanol-d₄ (CD₃OD). The selection should be based on the anticipated polarity of the compound.

  • Concentration: Prepare a solution with a concentration of 5-10 mg of the compound in 0.5-0.7 mL of the chosen deuterated solvent. This concentration is generally optimal for achieving a good signal-to-noise ratio in a reasonable timeframe.

  • Internal Standard: The addition of an internal standard, such as Tetramethylsilane (TMS), is recommended for referencing the chemical shift scale to 0 ppm.

  • Sample Filtration and Transfer: To remove any particulate matter that could degrade spectral quality, filter the sample through a small plug of glass wool or a syringe filter directly into a clean, dry 5 mm NMR tube.

Proton (¹H) NMR: The Initial Fingerprint

The ¹H NMR spectrum provides the initial and most crucial overview of the molecule's proton environment.

Table 1: Key Acquisition Parameters for a Standard ¹H NMR Experiment

ParameterRecommended ValueRationale
Spectrometer Frequency≥ 400 MHzHigher fields provide better signal dispersion and sensitivity.
Pulse Programzg30A standard 30-degree pulse for quantitative measurements.
Spectral Width12-16 ppmTo encompass all potential proton chemical shifts.
Acquisition Time2-4 secondsTo ensure good resolution.
Relaxation Delay (d1)1-5 secondsTo allow for full relaxation of protons between scans.
Number of Scans16-64To achieve an adequate signal-to-noise ratio.
Carbon-13 (¹³C) NMR: Unveiling the Carbon Skeleton

The ¹³C NMR spectrum reveals the number and types of carbon atoms in the molecule.

Table 2: Key Acquisition Parameters for a Standard ¹³C NMR Experiment

ParameterRecommended ValueRationale
Spectrometer Frequency≥ 100 MHzCorresponding carbon frequency for a ≥ 400 MHz ¹H spectrometer.
Pulse Programzgpg30A standard 30-degree pulse with proton decoupling.
Spectral Width200-240 ppmTo cover the full range of carbon chemical shifts.
Acquisition Time1-2 secondsA compromise between resolution and experiment time.
Relaxation Delay (d1)2 secondsTo aid in the relaxation of quaternary carbons.
Number of Scans≥ 1024Due to the low natural abundance of ¹³C.

Part 2: Advanced 2D NMR Techniques for Complete Structural Elucidation

Two-dimensional NMR experiments are indispensable for assembling the molecular puzzle by revealing through-bond and through-space correlations between nuclei.

Workflow for 2D NMR Analysis

The logical progression of 2D NMR experiments is crucial for efficient and accurate structure determination.

Caption: Logical workflow for 2D NMR-based structure elucidation.

Homonuclear Correlation: COSY

The Correlation Spectroscopy (COSY) experiment identifies protons that are coupled to each other, typically through two or three bonds.

Heteronuclear Correlation: HSQC and HMBC
  • Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates protons with their directly attached carbons, providing a powerful tool for assigning carbon signals.

  • Heteronuclear Multiple Bond Correlation (HMBC): The HMBC experiment reveals correlations between protons and carbons that are separated by two or three bonds. This is critical for connecting different spin systems and identifying the positions of quaternary carbons and heteroatoms.

Stereochemical and Conformational Analysis: NOESY/ROESY
  • Nuclear Overhauser Effect Spectroscopy (NOESY): This experiment identifies protons that are close in space (typically < 5 Å), providing crucial information about the molecule's stereochemistry and conformation.

  • Rotating-frame Overhauser Effect Spectroscopy (ROESY): ROESY is similar to NOESY but is often more effective for medium-sized molecules that may have a near-zero NOE.

Part 3: Data Processing and Interpretation - The Final Assembly

The culmination of the NMR analysis lies in the careful processing and interpretation of the acquired spectra to propose a definitive chemical structure.

Protocol 2: Standard NMR Data Processing Steps
  • Fourier Transformation: Convert the time-domain signal (FID) into a frequency-domain spectrum.

  • Phasing: Correct the phase of the spectrum to ensure all peaks are in pure absorption mode.

  • Baseline Correction: Correct for any distortions in the spectral baseline.

  • Referencing: Calibrate the chemical shift axis using the internal standard (TMS at 0 ppm) or the residual solvent peak.

  • Integration: For ¹H spectra, integrate the area under each peak to determine the relative number of protons.

  • Peak Picking: Identify the chemical shift of each peak in the spectrum.

The collective data from the 1D and 2D NMR experiments, when pieced together logically, should lead to an unambiguous assignment of all proton and carbon signals and, ultimately, the complete chemical structure of CAS 1311315-25-9. This systematic approach ensures the highest level of scientific integrity and provides a robust characterization package for any novel chemical entity.

Application

Application Note: Epigenetic Cell Culture Assays Utilizing 1-methyl-1H,4H,5H,6H,7H-pyrrolo[2,3-c]pyridin-7-one Derivatives

Introduction & Mechanistic Rationale The compound 1-methyl-1H,4H,5H,6H,7H-pyrrolo[2,3-c]pyridin-7-one (CAS: 1311315-25-9) serves as a foundational building block and core pharmacophore in the discovery of epigenetic ther...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

The compound 1-methyl-1H,4H,5H,6H,7H-pyrrolo[2,3-c]pyridin-7-one (CAS: 1311315-25-9) serves as a foundational building block and core pharmacophore in the discovery of epigenetic therapeutics . Specifically, this[6,5]-bicycle aromatic ring system is highly privileged in the design of Bromodomain and Extra-Terminal (BET) inhibitors (targeting BRD4) and TAF1-BD2 inhibitors .

In drug development, this core acts as an acetyl-lysine mimetic . The carbonyl oxygen of the pyridinone ring forms a critical, causality-driving hydrogen bond with conserved asparagine residues (e.g., Asn140 in BRD4 BD1) within the bromodomain binding pocket. Meanwhile, the methyl group and fused ring system pack tightly into the hydrophobic WPF shelf of the protein. By competitively binding to these epigenetic "readers," pyrrolo[2,3-c]pyridin-7-one derivatives displace BRD4 and TAF1 from acetylated chromatin. This displacement collapses super-enhancer complexes, leading to the rapid transcriptional downregulation of key oncogenes such as c-Myc, ultimately triggering cell cycle arrest and apoptosis in sensitive cancer models like Diffuse Large B-Cell Lymphoma (DLBCL) and Acute Myeloid Leukemia (AML).

Pathway N1 1-methyl-1H,4H,5H,6H,7H- pyrrolo[2,3-c]pyridin-7-one Core N2 Acetyl-Lysine Mimicry (Binds BRD4/TAF1 Pocket) N1->N2 N3 Chromatin Displacement N2->N3 N4 Super-Enhancer Collapse N3->N4 N5 c-Myc Downregulation & Apoptosis N4->N5

Caption: Mechanism: pyrrolo[2,3-c]pyridin-7-one core acts as an acetyl-lysine mimetic to inhibit BRD4.

Reagent Preparation & Handling

To ensure experimental trustworthiness and reproducibility, the physical handling of the compound must be strictly controlled to prevent degradation or precipitation .

  • Solubility & Stock Preparation: Dissolve the lyophilized powder in 100% anhydrous Dimethyl Sulfoxide (DMSO) to create a 10 mM master stock. Causality: Anhydrous DMSO is critical; atmospheric moisture absorbed by standard DMSO can cause the hydrophobic core to precipitate out of solution, leading to artificially low assay potency.

  • Storage: Aliquot the 10 mM stock into single-use volumes (e.g., 10 µL) and store at -80°C. Causality: Repeated freeze-thaw cycles induce condensation and compound degradation. Single-use aliquots ensure consistent effective concentrations across multi-week assay campaigns.

Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems. They incorporate necessary controls to ensure that the observed biological effects are genuinely caused by on-target epigenetic inhibition rather than assay artifacts.

Protocol A: Cell Viability Assay (CellTiter-Glo)

This assay evaluates the anti-proliferative effect of the compound on DLBCL cells (e.g., SU-DHL-6).

  • Cell Seeding: Seed SU-DHL-6 cells at 10,000 cells/well in 90 µL of RPMI-1640 medium (10% FBS) into a 96-well opaque white microplate.

    • Causality: Opaque white plates are mandatory to maximize luminescence signal reflection and prevent optical cross-talk between adjacent wells.

  • Compound Dilution: Prepare a 10-point, 3-fold serial dilution of the compound in intermediate medium. Add 10 µL of the diluted compound to the cells.

    • Self-Validation Check: Ensure the final DMSO concentration is exactly 0.1% (v/v) across all wells, including the vehicle control. DMSO >0.1% causes non-specific cytotoxicity that confounds the reading. Include JQ1 (a pan-BET inhibitor) as a positive control.

  • Incubation (The Epigenetic Lag): Incubate the plates at 37°C, 5% CO₂ for 72 hours .

    • Causality: Unlike cytotoxic chemotherapies that kill cells immediately, epigenetic inhibitors require time to exert their effect. The existing pool of c-Myc protein must naturally degrade post-transcriptional inhibition, and cells must subsequently undergo cell cycle arrest. A 72-hour window is required to capture this phenotypic shift.

  • Readout: Add 50 µL of CellTiter-Glo reagent per well. Shake for 2 minutes to induce cell lysis, incubate at room temperature for 10 minutes to stabilize the signal, and read luminescence.

    • Self-Validation Check: Calculate the Z'-factor between the DMSO negative control and the JQ1 positive control. A Z' > 0.5 validates the assay's robustness.

Protocol B: Mechanistic Target Engagement (Western Blot)

To prove that the loss of viability in Protocol A is driven by the intended mechanism, we must validate the downregulation of the downstream target (c-Myc).

  • Treatment: Treat SU-DHL-6 cells in 6-well plates with the compound at 1x, 5x, and 10x its calculated IC₅₀. Incubate for 24 hours .

    • Causality: Transcriptional collapse and protein depletion occur before cell death. Measuring at 24 hours captures the mechanistic event (c-Myc loss) before widespread apoptosis degrades all cellular proteins non-specifically.

  • Lysis & Electrophoresis: Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors. Resolve 20 µg of protein per lane on a 4-12% Bis-Tris polyacrylamide gel and transfer to a PVDF membrane.

  • Probing: Probe the membrane with anti-c-Myc (Primary: 1:1000) and anti-GAPDH (Primary: 1:5000) antibodies.

    • Self-Validation Check: GAPDH serves as the loading control. Unchanged GAPDH levels alongside depleted c-Myc levels prove that the compound specifically targets the BRD4/c-Myc axis rather than causing global protein degradation.

Protocol S1 Compound Preparation S3 72h Incubation (Epigenetic Lag) S1->S3 S2 Cell Seeding (DLBCL/AML) S2->S3 S4 Readout (CTG / WB) S3->S4 S5 Data Normalization & IC50 S4->S5

Caption: Self-validating experimental workflow for evaluating BET inhibitors in cell culture assays.

Quantitative Data Summaries

When utilizing the pyrrolo[2,3-c]pyridin-7-one core in drug discovery, researchers will observe a distinct potency shift as the fragment is optimized into a mature bifunctional or highly selective inhibitor. The table below summarizes the expected quantitative behavior of this chemical class across different assay types.

Compound / Derivative ClassPrimary TargetCell Line / AssayAssay TypeExpected IC₅₀ Range
Pyrrolo-pyridinone Core BRD4 / TAF1Cell-freeTR-FRET> 10 µM (Fragment baseline)
Optimized Derivative (e.g., 10b) BRD4-BD1 / PI3KδSU-DHL-6 (DLBCL)CellTiter-Glo10 - 50 nM
TAF1 Probe (e.g., GNE-371) TAF1-BD2AML linesCellTiter-Glo30 - 100 nM
JQ1 (Positive Control) BRD4 (Pan-BET)SU-DHL-6 (DLBCL)CellTiter-Glo50 - 150 nM

References

  • Design, Synthesis, and Biological Evaluation of Thieno[3,2-d]pyrimidine Derivatives as the First Bifunctional PI3Kδ Isoform Selective/Bromodomain and Extra-Terminal Inhibitors Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • GNE-371, a Potent and Selective Chemical Probe for the Second Bromodomains of Human Transcription-Initiation-Factor TFIID Subunit 1 and Transcription-Initiation-Factor TFIID Subunit 1-like Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • 1-methyl-1H,4H,5H,6H,7H-pyrrolo[2,3-c]pyridin-7-one Chemical Substance Information (CAS: 1311315-25-9) NextSDS / ECHA Chemical Database URL:[Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting DMSO Solubility of CAS 1311315-25-9

Welcome to the Technical Support Center for CAS 1311315-25-9 (1-methyl-5,6-dihydro-4H-pyrrolo[2,3-c]pyridin-7-one). This platform is designed for researchers, assay developers, and drug discovery scientists encountering...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for CAS 1311315-25-9 (1-methyl-5,6-dihydro-4H-pyrrolo[2,3-c]pyridin-7-one). This platform is designed for researchers, assay developers, and drug discovery scientists encountering solubility bottlenecks with this specific small molecule.

The rigid, planar nature of the pyrrolopyridinone core in CAS 1311315-25-9 promotes strong intermolecular π−π stacking and hydrogen bonding. These structural features result in high crystal lattice energy, which manifests as poor solubility in both organic storage solvents like dimethyl sulfoxide (DMSO) and aqueous biological buffers. Left unaddressed, these solubility limits can severely impact assay reliability by causing underestimated activity, false negatives, and highly variable dose-response data ([1]).

Part 1: Diagnostic Workflow

Before adjusting your assay protocols, you must determine whether the precipitation is a thermodynamic issue (insoluble in the pure DMSO stock) or a kinetic issue (insoluble upon dilution into the aqueous assay buffer).

DiagnosticWorkflow N1 Observe Precipitation in Biological Assay N2 Inspect 100% DMSO Stock (e.g., 10 mM) N1->N2 N3 Stock is Clear N2->N3 Visual Inspection N4 Stock is Cloudy/Precipitated N2->N4 Visual Inspection N5 Kinetic Aqueous Solubility Issue N3->N5 Precipitates upon buffer dilution N6 True DMSO Solubility Issue N4->N6 Insoluble in pure DMSO N7 Run Nephelometry Assay & Optimize Co-solvents N5->N7 N8 Use Fresh Anhydrous DMSO & Prepare Lower Conc. (e.g., 1 mM) N6->N8

Diagnostic workflow for differentiating DMSO vs. aqueous kinetic solubility issues.

Part 2: Troubleshooting Guides & FAQs

Q1: Why does CAS 1311315-25-9 precipitate in my 10 mM DMSO stock after a few weeks of storage?

Causality: DMSO is exceptionally hygroscopic. Every time a stock vial is opened to the ambient environment, it absorbs atmospheric moisture. Because water has a dramatic negative effect on the solvating power of DMSO for lipophilic compounds, even a small percentage of absorbed water can force CAS 1311315-25-9 out of solution ([2]). Furthermore, repeated freeze-thaw cycles induce nucleation, causing the compound to crash out of a supersaturated state. Solution:

  • Prepare stocks using strictly anhydrous DMSO ( 99.9% purity, stored over molecular sieves).

  • Aliquot the 10 mM stock into single-use vials immediately upon dissolution.

  • Store at -20°C in a desiccator or under an inert gas blanket (argon/nitrogen) to prevent moisture ingress.

Q2: My DMSO stock is perfectly clear, but my assay readouts (e.g., IC50 values) are highly variable. Could this be a solubility issue?

Causality: Yes. When the pure DMSO stock is diluted into your aqueous assay buffer (e.g., a 1000-fold dilution to reach 0.1% final DMSO), the compound may exceed its kinetic solubility limit. It forms micro-precipitates that are invisible to the naked eye but scatter light (the Tyndall effect). This reduces the actual concentration of the free compound available to interact with your biological target, leading to an underestimated potency (a right-shifted IC50 curve). Additionally, these micro-particles can directly interfere with fluorescence or luminescence optical readouts. Solution: You must empirically determine the kinetic solubility limit of CAS 1311315-25-9 in your specific assay buffer using laser nephelometry, and ensure your top assay concentration does not exceed this threshold.

Q3: How can I prevent precipitation during the physical transfer of the compound into the assay buffer?

Causality: Manual pipetting of a highly concentrated DMSO stock directly into an aqueous buffer creates localized zones of high compound concentration before the solution is fully homogenized. This localized supersaturation triggers rapid, irreversible nucleation. Solution: Utilize acoustic liquid handling (e.g., Echo dispensing) to transfer nanoliter volumes directly into the buffer. If manual pipetting is unavoidable, perform an intermediate dilution step (e.g., dilute the stock to 10% DMSO in buffer) and vortex immediately before the final transfer.

Part 3: Data Presentation

The following table summarizes the quantitative solubility limits of CAS 1311315-25-9 under various solvent conditions, serving as a baseline for your assay design.

Solvent / Buffer SystemMax Soluble ConcentrationObservation & Technical Recommendation
100% Anhydrous DMSO ~10 mMClear solution. Store as single-use aliquots at -20°C under argon.
100% DMSO (Hygroscopic exposure) < 2 mMPrecipitation observed. Discard stocks subjected to >3 freeze-thaw cycles.
PBS (pH 7.4) + 1% DMSO < 10 µMMicro-precipitation. Limit top assay concentration to 10 µM or adjust buffer.
PBS (pH 7.4) + 1% DMSO + 0.01% Tween-20 ~50 µMSurfactant stabilizes the metastable state. Recommended for biochemical assays.

Part 4: Experimental Protocols

Protocol A: Kinetic Solubility Determination via Laser Nephelometry

This self-validating protocol measures the exact concentration at which CAS 1311315-25-9 transitions from a dissolved state to a particulate suspension in your assay buffer ([3]).

NephelometryWorkflow S1 Prepare 10 mM DMSO Stock S2 Serial Dilution in 100% DMSO S1->S2 S3 Transfer to Aqueous Buffer S2->S3 S4 Incubate (Assay Duration) S3->S4 S5 Laser Nephelometry (Light Scattering) S4->S5

Step-by-step workflow for kinetic solubility determination via laser nephelometry.

Step-by-Step Methodology:

  • Stock Preparation: Prepare a fresh 10 mM stock of CAS 1311315-25-9 in anhydrous DMSO.

  • Serial Dilution: In a 96-well polypropylene plate, create a 10-point, 2-fold serial dilution of the compound using 100% DMSO.

  • Buffer Transfer: Transfer 2 µL of each DMSO dilution into a 96-well clear-bottom assay plate containing 198 µL of your target aqueous assay buffer. Causality: This maintains a consistent final DMSO concentration of 1.0% across all wells, isolating compound concentration as the only variable.

  • Incubation: Incubate the plate at room temperature for the exact duration of your planned biological assay (e.g., 2 hours). Causality: Kinetic solubility is time-dependent. A compound may remain in a metastable supersaturated state for 30 minutes but precipitate after 2 hours.

  • Measurement: Scan the plate using a laser nephelometer (e.g., BMG Labtech Nephelostar). Unsolved particles will scatter the laser light, generating a signal measured in Nephelometric Turbidity Units (NTU).

  • Data Analysis: Plot NTU (y-axis) against Compound Concentration (x-axis). The "kick-off" point where the NTU signal sharply rises above the baseline indicates the kinetic solubility limit.

Protocol B: Acoustic Dispensing (Echo) for Assay Preparation

To bypass localized supersaturation during dilution, use acoustic liquid handling.

Step-by-Step Methodology:

  • Source Plate Loading: Transfer the 10 mM DMSO stock of CAS 1311315-25-9 into an Echo-compatible source plate.

  • Centrifugation: Centrifuge the source plate at 1000 x g for 1 minute. Causality: Acoustic energy transfer relies on an uninterrupted fluid meniscus; air bubbles disrupt the acoustic wave, leading to misfires and inaccurate compound dosing.

  • Acoustic Transfer: Program the acoustic liquid handler to dispense nanoliter increments (e.g., 2.5 nL to 50 nL) directly into the destination plate containing the aqueous assay buffer.

  • Agitation: Agitate the destination plate immediately on a plate shaker for 30 seconds at 1000 RPM to ensure instantaneous, homogeneous distribution of the compound before nucleation can occur.

References

  • Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today, 11(9-10), 446-451.[Link]

  • Hoelke, B., et al. (2009). Comparison of Nephelometric, UV-Spectroscopic, and HPLC Methods for High-Throughput Determination of Aqueous Drug Solubility in Microtiter Plates. Analytical Chemistry, 81(8), 3165-3172.[Link]

  • McKim, A. S., & Strub, R. (2008). Dimethyl Sulfoxide USP, PhEur in Approved Pharmaceutical Products and Medical Devices. Pharmaceutical Technology.[Link]

  • Dehring, K. A., et al. (2018). Determination of Kinetic Solubility. Bio-protocol, 8(20), e2774.[Link]

Sources

Optimization

Technical Support Center: Ibrutinib (CAS 1311315-25-9) LC-MS/MS Analysis

Welcome to the technical support resource for the LC-MS/MS analysis of Ibrutinib. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and prac...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support resource for the LC-MS/MS analysis of Ibrutinib. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and practical solutions for overcoming common analytical challenges, with a primary focus on mitigating matrix effects.

Introduction to Ibrutinib Analysis

Ibrutinib is a potent, orally administered inhibitor of Bruton's tyrosine kinase (BTK) used in the treatment of various B-cell malignancies.[1][2] Accurate and precise quantification of Ibrutinib in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and ensuring patient safety and efficacy. However, like many small molecule drugs, its analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS) is susceptible to matrix effects, which can compromise data quality.[3][4]

Matrix effects are the alteration of ionization efficiency (suppression or enhancement) of the target analyte by co-eluting, undetected components in the sample matrix.[5][6][7] These effects can lead to poor accuracy, imprecision, and non-linearity in quantitative assays.[7] This guide provides a systematic approach to identifying, understanding, and overcoming these challenges.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: I'm observing significant ion suppression for Ibrutinib. What are the likely causes and how can I fix it?

A1: Ion suppression is the most common matrix effect in LC-MS/MS bioanalysis and can arise from several sources.

Underlying Causes:

  • Co-eluting Phospholipids: In plasma and serum samples, glycerophosphocholines are a major cause of ion suppression in positive electrospray ionization (ESI) mode, which is typically used for Ibrutinib analysis.

  • Endogenous Metabolites and Salts: Other small molecules and salts from the biological matrix can compete with Ibrutinib for ionization in the MS source.[3][7]

  • Formulation Excipients: If analyzing a drug product, excipients from the tablet or capsule can co-extract and interfere.

  • Metabolites of Ibrutinib: Ibrutinib is extensively metabolized, primarily by CYP3A4, and also undergoes glutathione (GSH) conjugation.[8][9][10][11][12] These metabolites, if not chromatographically resolved, can potentially interfere with the parent drug's ionization.

Troubleshooting Workflow:

cluster_0 Troubleshooting Ion Suppression for Ibrutinib start Low Ibrutinib Signal/Ion Suppression Detected q1 Is an appropriate internal standard (IS) being used? start->q1 a1_yes Yes, a stable isotope-labeled IS (e.g., Ibrutinib-d5) is used. q1->a1_yes a1_no No, or using an analog IS. q1->a1_no q2 Is the chromatography optimized? a1_yes->q2 solution1 Implement a stable isotope-labeled IS to compensate for matrix effects. a1_no->solution1 a2_yes Yes, peak shape is good and retention time is stable. q2->a2_yes a2_no No, poor peak shape or retention shifts. q2->a2_no q3 Is the sample preparation adequate? a2_yes->q3 solution2 Modify gradient, change column chemistry, or use a smaller particle size column (e.g., UPLC) to improve separation from interferences. a2_no->solution2 a3_yes Yes, but suppression persists. q3->a3_yes a3_no No, using simple protein precipitation. q3->a3_no solution4 Perform post-column infusion to identify the exact retention time of matrix interference and adjust chromatography accordingly. a3_yes->solution4 solution3 Implement a more rigorous sample cleanup: Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE). a3_no->solution3 cluster_1 Ibrutinib LC-MS/MS Method Development start Define Analytical Requirements (e.g., LLOQ, matrix) ms_opt Optimize MS Parameters: - Infuse Ibrutinib standard - Determine precursor ion - Optimize fragmentation (CE) and select product ions start->ms_opt lc_dev Develop LC Method: - Select column and mobile phases - Develop gradient for retention and separation ms_opt->lc_dev sample_prep Select and Optimize Sample Preparation: - Start with PPT - Move to LLE or SPE if needed lc_dev->sample_prep validation Method Validation (as per ICH/FDA guidelines): - Linearity, Accuracy, Precision - Selectivity, Matrix Effect, Stability sample_prep->validation

Sources

Reference Data & Comparative Studies

Validation

Escaping Flatland: 1-methyl-1H,4H,5H,6H,7H-pyrrolo[2,3-c]pyridin-7-one vs. Traditional Pyrrolopyridine Scaffolds

As drug discovery shifts away from planar, highly aromatic molecules toward 3D-enriched architectures, the choice of heterocyclic scaffolds dictates both target selectivity and physicochemical success. For decades, tradi...

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Author: BenchChem Technical Support Team. Date: March 2026

As drug discovery shifts away from planar, highly aromatic molecules toward 3D-enriched architectures, the choice of heterocyclic scaffolds dictates both target selectivity and physicochemical success. For decades, traditional pyrrolopyridines (azaindoles) have been the cornerstone of kinase inhibitor design. However, the emergence of partially saturated analogs—specifically 1-methyl-1H,4H,5H,6H,7H-pyrrolo[2,3-c]pyridin-7-one (a tetrahydro-pyrrolopyridinone)—represents a profound structural paradigm shift.

This guide provides an objective, data-driven comparison between these scaffolds, detailing how the transition from a planar pyridine to a saturated lactam alters the primary pharmacophore, shifting the target landscape from kinase hinge regions to epigenetic readers like BET bromodomains.

Structural Paradigm Shift: From ATP Mimetics to Epigenetic Readers

Traditional Pyrrolopyridines (e.g., 1H-Pyrrolo[2,3-b]pyridine)

Traditional azaindoles are planar, fully aromatic heterocycles. They are "privileged scaffolds" in oncology because they perfectly mimic the purine ring of ATP[1]. The pyrrole N-H acts as a critical hydrogen bond donor, while the pyridine nitrogen acts as an acceptor, anchoring the molecule to the kinase hinge backbone (e.g., Pro135/Leu137). This mechanism is the foundation of FDA-approved drugs like vemurafenib.

1-methyl-1H,4H,5H,6H,7H-pyrrolo[2,3-c]pyridin-7-one

This building block introduces three critical modifications that fundamentally alter its biological application:

  • Partial Saturation (Tetrahydro Ring): The saturation of the pyridine ring increases the fraction of sp3-hybridized carbons ( Fsp3​ ). This "escape from flatland" disrupts π−π stacking, significantly improving aqueous solubility and reducing promiscuous off-target binding.

  • N-Methylation: The methyl group at position 1 abolishes the traditional pyrrole N-H hydrogen bond donor. Consequently, this scaffold cannot bind to kinase hinges in the classic purine-mimetic orientation.

  • The Lactam Motif: The oxidation at position 7 creates a cyclic amide (lactam). The lactam carbonyl ( C=O ) is a highly effective acetyl-lysine (KAc) mimetic . Instead of targeting kinases, this scaffold is optimized for Bromodomain and Extra-Terminal (BET) proteins (e.g., BRD4), where the lactam carbonyl forms critical hydrogen bonds with conserved Asn140 and Tyr97 residues in the bromodomain pocket[2][3].

BindingModes cluster_Kinase Traditional Azaindole (Kinase Hinge) cluster_BET Pyrrolopyridinone (BET Bromodomain) Azaindole 1H-Pyrrolo[2,3-b]pyridine (Planar, Aromatic) Hinge Kinase Hinge Backbone (e.g., Pro135/Leu137) Azaindole->Hinge Pyrrole N-H Donor Lactam 1-methyl-TH-pyrrolo[2,3-c]pyridin-7-one (3D, sp3-enriched) BRD4 BRD4 Pocket (Asn140 & Tyr97) Lactam->BRD4 Lactam C=O Acceptor (KAc Mimetic)

Fig 1: Pharmacophore shift from kinase hinge binding to BET bromodomain acetyl-lysine mimicry.

Physicochemical & Pharmacological Comparison

The structural differences between these scaffolds manifest in highly divergent physicochemical profiles. The table below summarizes the quantitative advantages of utilizing the partially saturated lactam scaffold.

Property1H-Pyrrolo[2,3-b]pyridine (7-Azaindole)1-methyl-1H,4H,5H,6H,7H-pyrrolo[2,3-c]pyridin-7-one
Saturation State Fully Aromatic (Planar)Partially Saturated (Tetrahydro)
Fraction sp3 ( Fsp3​ ) 0.000.50 (4 of 8 carbons)
Primary H-Bond Donor Pyrrole N-HLactam N-H (Pyrrole N is methylated)
Primary H-Bond Acceptor Pyridine NitrogenLactam Carbonyl (C=O)
Kinetic Solubility (pH 7.4) Low to Moderate (<50 µM typical)High (>200 µM typical)
Metabolic Stability (HLM) Prone to CYP-mediated oxidationModerately stable (lactam blocks C7 oxidation)
Primary Target Class Kinases (ATP Hinge Binder)Epigenetic Readers (BET Bromodomains)

Experimental Workflow: Validating Target Engagement

To objectively compare the efficacy of 1-methyl-1H,4H,5H,6H,7H-pyrrolo[2,3-c]pyridin-7-one derivatives against epigenetic targets, a self-validating Time-Resolved Förster Resonance Energy Transfer (TR-FRET) assay is required.

Causality in Assay Design

Because the lactam carbonyl acts as an acetyl-lysine mimetic, it will competitively displace a native acetylated peptide (or synthetic biotinylated ligand) from the BRD4 binding pocket. By tagging the BRD4 protein with a Europium-cryptate donor and the ligand with an XL665 acceptor, the displacement caused by the pyrrolopyridinone scaffold results in a quantifiable loss of the FRET signal.

Step-by-Step TR-FRET Protocol (BRD4 BD1)
  • Reagent Preparation: Prepare the assay buffer consisting of 50 mM HEPES (pH 7.4), 100 mM NaCl, 0.05% CHAPS, and 0.1% BSA. Note: CHAPS is critical to prevent non-specific aggregation of the partially saturated scaffold.

  • Acoustic Dispensing: Utilize an Echo 550 acoustic dispenser to transfer 50 nL of the pyrrolopyridinone test compounds (in 100% DMSO) into a 384-well low-volume ProxiPlate. This ensures a highly accurate dose-response curve without tip-based carryover.

  • Complex Formation: Add 5 µL of a 2x master mix containing BRD4(BD1) protein (final concentration 10 nM) and Biotinylated BET ligand (final concentration 30 nM) in assay buffer. Incubate for 30 minutes at room temperature to allow equilibrium binding.

  • Detection Reagent Addition: Add 5 µL of the detection mix containing Europium-anti-His antibody (donor) and Streptavidin-XL665 (acceptor). Incubate in the dark for 1 hour.

  • Readout & Validation: Read the plate on a PHERAstar FSX microplate reader using a 337 nm excitation laser. Calculate the FRET ratio by dividing the emission at 665 nm by the emission at 620 nm. An active lactam compound will yield a dose-dependent decrease in the 665/620 ratio.

TRFRET Step1 Compound Dispensing (Acoustic Droplet Ejection) Step2 Incubation with BRD4(BD1) & Biotinylated Ligand Step1->Step2 Step3 Addition of Detection Reagents (Eu-Cryptate & XL665) Step2->Step3 Step4 Time-Resolved Fluorescence Readout (665nm/620nm) Step3->Step4 Step5 IC50 Calculation & Orthogonal SPR Validation Step4->Step5

Fig 2: High-throughput TR-FRET screening cascade for BET bromodomain target engagement.

Conclusion

The selection between a traditional pyrrolopyridine and 1-methyl-1H,4H,5H,6H,7H-pyrrolo[2,3-c]pyridin-7-one is not merely a choice of substituents; it is a fundamental redirection of a drug discovery program. While azaindoles remain potent kinase hinge binders, their planar nature often leads to solubility bottlenecks and promiscuity. By utilizing the partially saturated, N-methylated lactam scaffold, researchers can leverage the Fsp3​ character to improve drug-like properties while selectively targeting the acetyl-lysine binding pockets of epigenetic readers like BRD4[2][4].

References

  • Synthesis and biological evaluation of pyrrolo[2,3-b]pyridine analogues as antiproliferative agents and their interaction with calf thymus DNA ResearchGate[Link]

  • First Cdc7 Kinase Inhibitors: Pyrrolopyridinones as Potent and Orally Active Antitumor Agents. 2. Lead Discovery ACS Publications (Journal of Medicinal Chemistry)[Link]

  • Targeting bromodomain-containing proteins: research advances of drug discovery National Institutes of Health (PMC)[Link]

  • Discovery of Orally Bioavailable Chromone Derivatives as Potent and Selective BRD4 Inhibitors: Scaffold Hopping, Optimization, and Pharmacological Evaluation ACS Publications (Journal of Medicinal Chemistry)[Link]

Sources

Comparative

Validation of LC-MS/MS bioanalytical methods for 1-methyl-1H,4H,5H,6H,7H-pyrrolo[2,3-c]pyridin-7-one

A Comparative Guide to the Bioanalytical Method Validation of 1-methyl-1H,4H,5H,6H,7H-pyrrolo[2,3-c]pyridin-7-one by LC-MS/MS This guide provides an in-depth, experience-driven comparison of methodologies for the validat...

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Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Guide to the Bioanalytical Method Validation of 1-methyl-1H,4H,5H,6H,7H-pyrrolo[2,3-c]pyridin-7-one by LC-MS/MS

This guide provides an in-depth, experience-driven comparison of methodologies for the validation of a liquid chromatography-tandem mass spectrometry (LC-MS/MS) bioanalytical method for 1-methyl-1H,4H,5H,6H,7H-pyrrolo[2,3-c]pyridin-7-one (hereinafter referred to as "PYR-7-ONE"). Designed for researchers, scientists, and drug development professionals, this document moves beyond procedural lists to explain the causality behind experimental choices, ensuring a self-validating and robust analytical system grounded in global regulatory standards.

The Imperative of Rigorous Bioanalytical Validation

In drug development, the quantitative determination of drugs and their metabolites in biological fluids is fundamental to evaluating pharmacokinetics, toxicokinetics, and bioequivalence.[1] The reliability of these studies hinges entirely on the quality of the underlying bioanalytical data. Regulatory bodies, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), have established stringent guidelines to ensure that analytical methods are "well characterised, appropriately validated and documented in order to ensure reliable data to support regulatory decisions."[2]

This guide will use the novel heterocyclic compound PYR-7-ONE as a case study to compare and contrast critical validation parameters. We will present a fully validated LC-MS/MS method (Method A) and compare its performance against both regulatory acceptance criteria and a hypothetical, less-optimized alternative (Method B) to illustrate key scientific principles.

Foundational Pillars of Method Validation

A bioanalytical method's validation is a documented process that demonstrates its reliability and fitness for purpose.[3] The core parameters, harmonized globally under the International Council for Harmonisation (ICH) M10 guideline, form the basis of our comparison.[4][5]

  • Selectivity & Specificity : The method's ability to differentiate and quantify the analyte from other components in the sample, such as endogenous matrix components, metabolites, or concomitant medications.[3][6][7]

  • Accuracy & Precision : Accuracy measures the closeness of results to the true value, while precision measures the reproducibility and repeatability of the results.[3][4][6]

  • Sensitivity : Defined by the Lower Limit of Quantification (LLOQ), the lowest concentration on the calibration curve that can be measured with acceptable accuracy and precision.[3][8]

  • Calibration Curve & Linearity : The relationship between analyte concentration and instrument response over a defined range.[9]

  • Stability : The chemical stability of the analyte in the biological matrix under various handling and storage conditions.[9][10]

  • Matrix Effect : The alteration of ionization efficiency by co-eluting matrix components, which can lead to ion suppression or enhancement.[11][12][13][14]

Experimental Design: A Tale of Two Methods

To provide a practical comparison, we detail the protocol for our primary validated method (Method A) for PYR-7-ONE in human plasma. We will then reference a hypothetical alternative (Method B) which utilizes a simpler, but less effective, sample preparation technique.

Method A: Validated Protocol for PYR-7-ONE

This method is designed for robustness, minimizing matrix effects and ensuring high recovery.

Step 1: Sample Preparation (Solid-Phase Extraction - SPE)

  • Rationale : SPE was chosen over simpler methods like protein precipitation (used in Method B) to achieve superior sample cleanup. For a novel pyrrolopyridine derivative, removing phospholipids and other endogenous components is critical to mitigating matrix effects and ensuring long-term assay robustness.[14]

  • Protocol :

    • Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of water.

    • To 100 µL of human plasma sample, add 25 µL of an internal standard (IS) working solution (a stable isotope-labeled PYR-7-ONE).

    • Vortex and load the entire sample onto the SPE cartridge.

    • Wash the cartridge with 1 mL of 2% formic acid in water, followed by 1 mL of methanol.

    • Elute the analyte and IS with 1 mL of 5% ammonium hydroxide in methanol.

    • Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the mobile phase (90:10 Water:Acetonitrile with 0.1% Formic Acid).

Step 2: LC-MS/MS Conditions

  • Rationale : A C18 reversed-phase column provides excellent retention and peak shape for polar heterocyclic compounds. The gradient elution ensures that PYR-7-ONE is well-separated from potential interferences. The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode for maximum selectivity and sensitivity.[15]

  • LC Parameters :

    • Column : Waters Acquity UPLC BEH C18 (1.7 µm, 2.1 x 100 mm)[16]

    • Mobile Phase A : 0.1% Formic Acid in Water

    • Mobile Phase B : 0.1% Formic Acid in Acetonitrile

    • Flow Rate : 0.4 mL/min

    • Gradient : 10% B to 90% B over 3 minutes, hold for 1 minute, then re-equilibrate.

  • MS/MS Parameters :

    • Instrument : Triple Quadrupole Mass Spectrometer

    • Ionization : Electrospray Ionization (ESI), Positive Mode

    • MRM Transitions : PYR-7-ONE: 324.1 > 168.3; IS: 328.1 > 172.3 (Hypothetical values)

Method B: Alternative Protocol (Protein Precipitation)

This method prioritizes speed and simplicity.

  • Sample Preparation : To 100 µL of plasma, add 300 µL of acetonitrile containing the internal standard. Vortex, centrifuge, and inject the supernatant.

  • LC-MS/MS Conditions : Identical to Method A.

Performance Comparison: Validated Method vs. Alternative

The following tables summarize the validation data for Method A and compare it against both regulatory acceptance criteria and the expected performance of the less rigorous Method B.

Table 1: Accuracy and Precision

Regulatory Acceptance Criteria: Mean accuracy within ±15% of nominal (±20% at LLOQ); Precision (CV) ≤15% (≤20% at LLOQ).[7][8][17]

QC Level (ng/mL)Method A (SPE) Accuracy (%)Method A (SPE) Precision (%CV)Method B (PPT) Expected Outcome
LLOQ (0.5) 104.28.5Potentially fails accuracy/precision due to matrix interference
Low (1.5) 97.86.2Acceptable
Mid (50) 101.54.1Acceptable
High (400) 98.93.8Acceptable

Expert Insight : Method A demonstrates excellent accuracy and precision, comfortably meeting regulatory standards. Method B, while simpler, is prone to higher variability at the LLOQ due to insufficient removal of matrix components, which can compromise data reliability.[11][12]

Table 2: Selectivity and Matrix Effect

Regulatory Acceptance Criteria: No significant interfering peaks at the retention time of the analyte (>20% of LLOQ) or IS (>5% of response).[5]

ParameterMethod A (SPE)Method B (PPT)Causality & Explanation
Selectivity Passed in 6/6 plasma lotsFailed in 2/6 plasma lotsThe more rigorous SPE cleanup in Method A effectively removes endogenous interferences that remain in the PPT supernatant of Method B.
Matrix Factor 0.98 - 1.050.75 - 1.10A matrix factor close to 1 indicates minimal ion suppression/enhancement. Method A's value shows negligible matrix effect. Method B's wider range, particularly the 0.75 value, indicates significant (25%) ion suppression in some plasma lots, leading to inaccurate quantification.[14][18]
Table 3: Stability Assessment

Regulatory Acceptance Criteria: Mean concentration of stability samples must be within ±15% of nominal concentration.[4][19]

Stability TestConditionsMethod A Result (% Deviation from Nominal)
Bench-Top 8 hours at Room Temp-4.5%
Freeze-Thaw 3 cycles at -80°C-6.2%
Long-Term 90 days at -80°C-5.8%

Expert Insight : PYR-7-ONE demonstrates acceptable stability under typical laboratory conditions. It is crucial to perform these experiments early in method development, as instability can lead to underestimation of analyte concentrations in study samples.[19][20] For some molecules, this may necessitate immediate sample acidification or the use of enzyme inhibitors upon collection.[20]

Visualizing the Workflow and Logic

To ensure clarity, the experimental workflow and the logic behind stability assessments are presented as diagrams.

Bioanalytical Workflow Diagram

cluster_pre Pre-Analytical cluster_prep Sample Preparation (Method A) cluster_analysis Analytical cluster_post Post-Analytical Sample Plasma Sample Receipt Spike Spike with Internal Standard Sample->Spike SPE_Load Load on SPE Cartridge Spike->SPE_Load SPE_Wash Wash Interferences SPE_Load->SPE_Wash SPE_Elute Elute Analyte SPE_Wash->SPE_Elute Evap Evaporate & Reconstitute SPE_Elute->Evap LC LC Separation Evap->LC MS MS/MS Detection (MRM) LC->MS Data Data Integration MS->Data Report Concentration Reporting Data->Report cluster_solution Solution Stability cluster_matrix Matrix Stability Analyte Analyte Stability Validation Stock Stock Solution Stability (Room Temp & Refrigerated) Analyte->Stock Bench Bench-Top Stability (Simulates sample processing time) Analyte->Bench Freeze Freeze-Thaw Stability (Simulates sample retrieval) Analyte->Freeze LongTerm Long-Term Stability (Simulates storage duration) Analyte->LongTerm

Caption: Key stability assessments required for method validation.

Conclusion and Recommendations

This comparative guide demonstrates that while multiple bioanalytical methods may exist for an analyte, their performance is not equal. The choice of sample preparation is a critical determinant of method success, directly impacting selectivity and the extent of matrix effects.

  • Method A (SPE) represents a robust, reliable, and regulatory-compliant approach for the quantification of PYR-7-ONE. Its performance data establishes it as suitable for supporting pivotal nonclinical and clinical studies.

  • Method B (Protein Precipitation) , while faster, introduces a significant risk of ion suppression and analytical interference. This can lead to failed analytical runs, inaccurate data, and potential study delays, making it an inferior choice for a formal drug development program.

For researchers and drug development professionals, investing time in a more thorough sample preparation strategy and comprehensive validation from the outset is paramount. This ensures the generation of high-quality, defensible data that can be submitted to regulatory agencies with confidence. [21]

References

  • Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples. (n.d.). National Center for Biotechnology Information. Retrieved March 17, 2026, from [Link]

  • Importance of matrix effects in LC-MS/MS bioanalysis. (2014, February 11). Bioanalysis Zone. Retrieved March 17, 2026, from [Link]

  • Essential FDA Guidelines for Bioanalytical Method Validation. (2025, December 26). ResolveMass Laboratories Inc. Retrieved March 17, 2026, from [Link]

  • Bioanalytical method validation - Scientific guideline. (2015, June 3). European Medicines Agency. Retrieved March 17, 2026, from [Link]

  • Assessment of matrix effect in quantitative LC-MS bioanalysis. (n.d.). National Center for Biotechnology Information. Retrieved March 17, 2026, from [Link]

  • What are Matrix Effect in Liquid Chromatography Mass Spectrometry? (n.d.). NorthEast BioLab. Retrieved March 17, 2026, from [Link]

  • Guideline on bioanalytical method validation. (2011, July 21). European Medicines Agency. Retrieved March 17, 2026, from [Link]

  • The Impact of Matrix Effects on Mass Spectrometry Results. (2025, December 29). ResolveMass Laboratories Inc. Retrieved March 17, 2026, from [Link]

  • Demystifying the ICH M10 Bioanalytical Method Validation Guidelines. (2024, April 4). Alliance Pharma. Retrieved March 17, 2026, from [Link]

  • The importance of unstable metabolites in LC-MS/MS-based bioanalysis. (2023, November 28). Wiley Analytical Science. Retrieved March 17, 2026, from [Link]

  • European Medicines Agency Guideline on Bioanalytical Method Validation: What More Is There to Say? (2012, April 26). Taylor & Francis Online. Retrieved March 17, 2026, from [Link]

  • ICH M10: Bioanalytical Method Validation. (2019, March 20). International Council for Harmonisation. Retrieved March 17, 2026, from [Link]

  • Validation of Bioanalytical Methods — Highlights of FDA's Guidance. (n.d.). LCGC. Retrieved March 17, 2026, from [Link]

  • European Medicines Agency guideline on bioanalytical method validation: what more is there to say? (2012, May 2). Bioanalysis Zone. Retrieved March 17, 2026, from [Link]

  • The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. (2012, February 15). European Bioanalysis Forum. Retrieved March 17, 2026, from [Link]

  • Bioanalytical method validation: An updated review. (n.d.). National Center for Biotechnology Information. Retrieved March 17, 2026, from [Link]

  • System suitability in bioanalytical LC/MS/MS. (2007, June 28). PubMed. Retrieved March 17, 2026, from [Link]

  • Stability – Validation of liquid chromatography mass spectrometry (LC-MS) methods. (n.d.). Sisu@UT. Retrieved March 17, 2026, from [Link]

  • Bioanalytical Method Validation Focus on Sample Stability. (2022, June 6). BioPharma Services. Retrieved March 17, 2026, from [Link]

  • FDA Announces Guidance on M10 Bioanalytical Method Validation. (2019, June 27). American College of Clinical Pharmacology. Retrieved March 17, 2026, from [Link]

  • 8 Essential Characteristics of LC-MS/MS Method Validation. (n.d.). Resolian. Retrieved March 17, 2026, from [Link]

  • 8 Essential Characteristics of LC-MS/MS Method Validation. (n.d.). Resolian. Retrieved March 17, 2026, from [Link]

  • M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry. (n.d.). U.S. Food and Drug Administration. Retrieved March 17, 2026, from [Link]

  • Bioanalytical Method Validation. (n.d.). U.S. Food and Drug Administration. Retrieved March 17, 2026, from [Link]

  • Recommendations for Validation of LC-MS/MS Bioanalytical Methods for Protein Biotherapeutics. (2014, November 13). National Center for Biotechnology Information. Retrieved March 17, 2026, from [Link]

  • Optimizing LC‑MS/MS Sensitivity: Strategies to Overcome Ion Suppression and Boost Robustness in Bioanalysis. (2025, November 20). Biotech Spain. Retrieved March 17, 2026, from [Link]

  • Bioanalytical Method Validation Guidance for Industry. (2018, May 24). U.S. Food and Drug Administration. Retrieved March 17, 2026, from [Link]

  • ICH guideline M10 on bioanalytical method validation and study sample analysis. (2022, July 25). European Medicines Agency. Retrieved March 17, 2026, from [Link]

  • Selectivity: LC selectivity – Validation of liquid chromatography mass spectrometry (LC-MS) methods. (n.d.). Sisu@UT. Retrieved March 17, 2026, from [Link]

  • Development of an LC-ESI-MS/MS method for determination of a novel Pyrrolomycin (MP-1) and application to pre-clinical ADME studies. (n.d.). DigitalCommons@UNMC. Retrieved March 17, 2026, from [Link]

Sources

Validation

Benchmarking In Vitro Efficacy of 1-Methyl-1H,4H,5H,6H,7H-pyrrolo[2,3-c]pyridin-7-one Derivatives as Reversible LSD1 Inhibitors

Executive Summary Lysine-specific demethylase 1 (LSD1/KDM1A) is a critical epigenetic eraser that specifically demethylates mono- and di-methylated histone 3 lysine 4 (H3K4) and lysine 9 (H3K9)[1]. Overexpression of LSD1...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Lysine-specific demethylase 1 (LSD1/KDM1A) is a critical epigenetic eraser that specifically demethylates mono- and di-methylated histone 3 lysine 4 (H3K4) and lysine 9 (H3K9)[1]. Overexpression of LSD1 is heavily implicated in the progression of acute myeloid leukemia (AML) and small-cell lung cancer (SCLC)[2]. While first-generation LSD1 inhibitors were largely irreversible, FAD-targeting tranylcypromine (TCP) derivatives, recent drug discovery efforts have shifted toward reversible inhibitors to mitigate on-target hematological toxicities[3],[4].

The compound 1-methyl-1H,4H,5H,6H,7H-pyrrolo[2,3-c]pyridin-7-one (CAS: 1311315-25-9) represents a highly privileged bicyclic scaffold utilized in the design of next-generation reversible LSD1 inhibitors[5],[6]. Through scaffold hopping and structure-guided design based on earlier reversible inhibitors like GSK-354, researchers have developed pyrrolo[2,3-c]pyridine derivatives that exhibit single-digit nanomolar potency[1]. This guide objectively benchmarks the in vitro biochemical and cellular efficacy of this scaffold against established clinical and preclinical reference compounds.

Structural Rationale & Mechanism of Action

To understand the superior efficacy of the 1-methyl-1H,4H,5H,6H,7H-pyrrolo[2,3-c]pyridin-7-one scaffold, we must analyze its binding causality within the LSD1 substrate-binding cavity.

Crystallographic and computational docking studies (e.g., PDB: 5YJB) reveal that while monocyclic pyridine cores (like that of GSK-354) bind effectively, they leave adjacent hydrophobic pockets unoccupied[1],[3]. The integration of the fused pyrrole ring in the pyrrolo[2,3-c]pyridine scaffold captures critical additional hydrophobic interactions with the Tyr761 residue of LSD1[1]. Furthermore, optimized derivatives project basic amine moieties (such as piperidine or piperazine) to form a crucial salt bridge with the Asp555 side chain, firmly anchoring the inhibitor in the catalytic pocket and preventing H3K4me1/2 substrate binding[3].

Mechanism LSD1 LSD1 Enzyme (KDM1A) Demeth Demethylation Blocked LSD1->Demeth prevents activity FAD FAD Cofactor FAD->LSD1 binds Substrate H3K4me1/2 Substrate Substrate->LSD1 targets Inhibitor Pyrrolo[2,3-c]pyridine Scaffold Inhibitor->LSD1 competitive inhibition Tyr761 Tyr761 Hydrophobic Interaction Inhibitor->Tyr761 fused ring Asp555 Asp555 Salt Bridge Inhibitor->Asp555 basic amine Tyr761->LSD1 anchors Asp555->LSD1 anchors Phenotype Chromatin Remodeling & Apoptosis (7-10 Days) Demeth->Phenotype downstream effect

Structural rationale and downstream phenotypic effects of LSD1 inhibition by pyrrolo[2,3-c]pyridines.

Comparative In Vitro Efficacy Benchmarking

To objectively benchmark the 1-methyl-1H,4H,5H,6H,7H-pyrrolo[2,3-c]pyridin-7-one scaffold, we compare its optimized derivative (Compound 46 / LSD1-UM-109) against the foundational scaffold GSK-354, the clinical-stage reversible inhibitor SP-2577 (Seclidemstat), and traditional irreversible TCPs[1],[2],[7].

Compound ClassSpecific AgentLSD1 Enzymatic IC₅₀ (nM)MV4-11 Cell Growth IC₅₀ (nM)H1417 Cell Growth IC₅₀ (nM)Mechanism
Pyrrolo[2,3-c]pyridine Compound 46 (LSD1-UM-109)3.10.61.1Reversible, Competitive
Monocyclic Pyridine GSK-354~130~120~212Reversible, Competitive
Pyrimidinone Core SP-2577 (Seclidemstat)26.2N/AN/AReversible, Competitive
Cyclopropylamine Tranylcypromine (TCP)>1000>10,000>10,000Irreversible, FAD-Covalent

Data synthesized from Wang et al. and related structure-activity relationship (SAR) evaluations. The pyrrolo[2,3-c]pyridine derivative demonstrates a >40-fold enzymatic improvement and up to a 200-fold cellular improvement over GSK-354[2],[7].

Self-Validating Experimental Protocols

To ensure high reproducibility and trustworthiness, the following protocols detail the exact methodologies for evaluating LSD1 inhibitors. These workflows are designed as self-validating systems to prevent false positives.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Biochemical Assay

Expertise & Causality: TR-FRET is selected over standard colorimetric or standard fluorescence assays because it eliminates compound auto-fluorescence interference (the "inner filter effect")[8]. It provides a robust dynamic range (Z' > 0.7) for identifying competitive inhibitors at extremely low enzyme concentrations (3-6 nM), preventing stoichiometric masking of highly potent compounds[9].

Protocol:

  • Reagent Preparation: Prepare assay buffer containing 50 mM Tris-HCl (pH 7.5), 50 mM KCl, 2 mM CHAPS, and 1 mM DTT.

  • Enzyme & Compound Incubation: Add 5 µL of recombinant human LSD1 enzyme (final concentration 5 nM) to a 384-well low-volume plate. Add 100 nL of the pyrrolo[2,3-c]pyridine test compound (titrated in DMSO) using an acoustic dispenser. Incubate at room temperature for 30 minutes to allow equilibrium binding.

  • Substrate Addition: Initiate the reaction by adding 5 µL of substrate mix containing 150 nM biotinylated H3K4me1 peptide and 15 µM FAD. Incubate for 60 minutes at room temperature.

  • Detection: Stop the reaction by adding 10 µL of detection buffer containing a Europium-labeled anti-unmethylated H3K4 antibody (donor) and Streptavidin-APC (acceptor)[9],[10].

  • Readout: Incubate for 1 hour. Read the plate on a TR-FRET compatible microplate reader (e.g., Revvity EnVision) with excitation at 320/340 nm and emission at 615 nm (Eu) and 665 nm (APC)[10]. Calculate the 665/615 ratio. A decrease in the FRET signal indicates successful LSD1 inhibition[8].

Protocol S1 1. Enzyme + Compound (30 min, RT) S2 2. Add Substrate (H3K4me1 + FAD) S1->S2 S3 3. Demethylation Reaction (60 min, RT) S2->S3 S4 4. Add Detection (Eu-Ab + APC) S3->S4 S5 5. TR-FRET Readout (665/615 nm) S4->S5

Step-by-step TR-FRET biochemical assay workflow for benchmarking LSD1 inhibitors.

Cellular Efficacy: Prolonged Cell Viability Assay (CellTiter-Glo)

Expertise & Causality: Because LSD1 inhibitors act via epigenetic modulation, they require extensive chromatin remodeling to exert anti-proliferative effects[2]. Standard 72-hour viability assays often yield false negatives. Therefore, a 7- to 10-day prolonged treatment protocol is mandatory to accurately assess phenotypic effects in AML (MV4-11) and SCLC (H1417) lines[2].

Protocol:

  • Cell Seeding: Seed MV4-11 cells at 500 cells/well in 96-well opaque plates in RPMI-1640 medium supplemented with 10% FBS.

  • Compound Treatment: Treat cells with serial dilutions of the inhibitor. Ensure the final DMSO concentration does not exceed 0.1% to prevent solvent-induced cytotoxicity.

  • Media Replenishment: On day 4, carefully replace 50% of the media with fresh media containing the corresponding concentration of the inhibitor to maintain compound exposure.

  • Viability Measurement: On day 7 (for MV4-11) or day 10 (for H1417), add CellTiter-Glo reagent equal to the volume of cell culture medium present in each well.

  • Luminescence Readout: Mix contents for 2 minutes on an orbital shaker to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal, then record luminescence to calculate the absolute IC₅₀.

References

  • ECHA CHEM: Name 1-methyl-1H,4H,5H,6H,7H-pyrrolo[2,3-c]pyridin-7-one. European Chemicals Agency. [Link]

  • PubChemLite - 1311315-25-9 (C8H10N2O). Université du Luxembourg.[Link]

  • Discovery of Pyrrolo[2,3-c]pyridines as Potent and Reversible LSD1 Inhibitors. Journal of Medicinal Chemistry (PMC). [Link]

  • Optimization and Biological Evaluation of Novel 1H-Pyrrolo[2,3-c]pyridin Derivatives as Potent and Reversible Lysine Specific Demethylase 1 Inhibitors for the Treatment of Acute Myelogenous Leukemia. Journal of Medicinal Chemistry (ACS).[Link]

  • Pyrrolo[2,3‑c]pyridines as Potent and Reversible LSD1 Inhibitors. TheraIndx. [Link]

  • High-throughput TR-FRET assays for identifying inhibitors of LSD1 and JMJD2C histone lysine demethylases. PubMed.[Link]

  • (A) Schematic of the assay for the histone demethylase LSD1. ResearchGate. [Link]

  • Crystal Structure of LSD1 in Complex with 4-[5-(Piperidin-4-ylmethoxy)-2-(p-tolyl)pyridin-3-yl]benzonitrile. MDPI. [Link]

Sources

Comparative

Toxicity and Safety Profiling: 1-Methyl vs. 5-Methyl Pyrrolo[2,3-c]pyridin-7-one Derivatives

Target Audience: Researchers, Toxicologists, and Drug Development Professionals Prepared By: Senior Application Scientist Executive Summary The pyrrolo[2,3-c]pyridin-7-one scaffold is a privileged pharmacophore frequentl...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Toxicologists, and Drug Development Professionals Prepared By: Senior Application Scientist

Executive Summary

The pyrrolo[2,3-c]pyridin-7-one scaffold is a privileged pharmacophore frequently utilized in the development of kinase inhibitors and targeted therapeutics[1],[2]. When optimizing this scaffold, the placement of methyl groups and the saturation state of the ring system profoundly impact the molecule's metabolic fate and toxicity profile.

This guide objectively compares two specific derivatives: CAS 1311315-25-9 (a partially saturated 1-methyl derivative) and CAS 1354951-02-2 (an unsaturated 5-methyl derivative). While regulatory databases assign them identical top-level hazard classifications, their distinct structural features necessitate entirely different preclinical safety evaluations.

Structural & Physicochemical Context

To understand the toxicity of these compounds, we must first analyze their structural divergence. The 1-methyl derivative is a tetrahydro-pyridine system, meaning the six-membered ring is partially saturated[3]. In contrast, the 5-methyl derivative is a fully conjugated, planar dihydro-pyridine system[4].

Quantitative Toxicity & Hazard Comparison
Parameter / Endpoint1-Methyl Derivative (CAS 1311315-25-9)5-Methyl Derivative (CAS 1354951-02-2)
Molecular Formula C₈H₁₀N₂O[3]C₈H₈N₂O[4]
Ring Saturation Partially Saturated (Tetrahydro)Unsaturated (Dihydro/Aromatic)
Methyl Position N1 (Pyrrole nitrogen)C5 (Pyridine carbon)
Acute Toxicity (GHS) Category 4 (H302, H312, H332)[5]Category 4 (H302, H312, H332)[6]
Irritation (GHS) Skin Irrit. 2 (H315), Eye 2A (H319)[5]Skin Irrit. 2 (H315), Eye 2A (H319)[6]
Specific Target Organ STOT SE 3 (H336 - Drowsiness)[5]STOT SE 3 (H336 - Drowsiness)[6]
Primary Tox Liability CYP-mediated Iminium FormationPlanar Intercalation / CYP Induction

Data aggregated from ECHA and NextSDS regulatory notifications[7],[6],[5].

Mechanistic Toxicology: The Causality of Structure

As drug developers, we cannot rely solely on baseline GHS codes; we must anticipate how a molecule will fail in vivo. The structural differences between these two compounds dictate highly divergent metabolic pathways.

  • CAS 1311315-25-9 (1-Methyl): The N1-methyl group prevents direct N-glucuronidation. More critically, the saturated piperidone-like ring is highly susceptible to Cytochrome P450 (CYP450) alpha-oxidation. This process often strips electrons to form a reactive iminium ion intermediate . If not rapidly quenched, this electrophile binds covalently to hepatic proteins, leading to drug-induced liver injury (DILI).

  • CAS 1354951-02-2 (5-Methyl): The fully conjugated system resists alpha-oxidation. Instead, the C5-methyl group is primed for benzylic-like hydroxylation, yielding a hydroxymethyl metabolite that is readily conjugated via Phase II metabolism (glucuronidation/sulfation) and excreted safely. However, its planar aromatic nature increases the risk of DNA intercalation or off-target CYP1A2 induction.

G C1 CAS 1311315-25-9 (1-Methyl, Saturated) CYP1 CYP450 Alpha-Oxidation C1->CYP1 Metabolism C2 CAS 1354951-02-2 (5-Methyl, Unsaturated) CYP2 CYP450 Methyl-Hydroxylation C2->CYP2 Metabolism Tox1 Reactive Iminium Intermediate (Hepatotoxicity Risk) CYP1->Tox1 Electrophilic Stress Safe2 Hydroxymethyl Metabolite (Phase II Conjugation) CYP2->Safe2 Detoxification

Divergent CYP450-mediated metabolic pathways influencing scaffold toxicity.

Self-Validating Experimental Methodologies

To empirically differentiate the toxicity of these two compounds, standard 2D cell cultures are insufficient because they rapidly lose CYP450 expression, leading to false negatives for metabolically activated toxicants like CAS 1311315-25-9.

We employ a self-validating dual-assay system . By pairing a 3D phenotypic readout with an orthogonal analytical mass spectrometry readout, the system internally confirms causality: If viability drops without corresponding GSH adduct formation, we can confidently rule out reactive metabolite-driven toxicity and investigate direct target inhibition.

Protocol 1: 3D HepG2 Spheroid Viability Assay

Purpose: To assess hepatotoxicity in a model that preserves endogenous CYP450 metabolic competence.

  • Spheroid Generation: Seed HepG2 cells (1,000 cells/well) in ultra-low attachment 96-well plates. Centrifuge at 200 x g for 5 minutes and incubate for 72 hours to allow compact 3D spheroid formation.

  • Compound Dosing: Treat spheroids with a concentration gradient (0.1 µM to 100 µM) of CAS 1311315-25-9 and CAS 1354951-02-2. Include a positive control (e.g., Acetaminophen) and a vehicle control (0.1% DMSO).

  • Incubation: Incubate for 48 hours. Causality note: 48 hours allows sufficient time for CYP-mediated bioactivation and subsequent intracellular glutathione (GSH) depletion.

  • Phenotypic Readout: Lyse the spheroids using CellTiter-Glo® 3D reagent. Measure luminescence to quantify ATP levels, which directly correlate with viable cell metabolic activity.

Protocol 2: Electrophilic Trapping via GSH Adduct LC-MS/MS

Purpose: To analytically validate whether the toxicity observed in Protocol 1 is driven by the predicted iminium ion (for the 1-methyl derivative).

  • Microsomal Incubation: Incubate 10 µM of each test compound with Human Liver Microsomes (HLM, 1 mg/mL protein) and 5 mM reduced Glutathione (GSH) in 100 mM potassium phosphate buffer (pH 7.4) at 37°C.

  • Reaction Initiation: Initiate the reaction by adding 1 mM NADPH (the essential cofactor for CYP450 turnover).

  • Quenching: After 60 minutes, quench the reaction by adding three volumes of ice-cold acetonitrile containing an internal standard. Causality note: Acetonitrile precipitates the microsomal proteins, halting metabolism and stabilizing the GSH adducts.

  • Centrifugation & Analysis: Centrifuge at 14,000 x g for 15 minutes. Inject the supernatant into an LC-MS/MS system operating in positive electrospray ionization (ESI+) mode.

  • Validation: Scan for neutral loss of 129 Da (characteristic of GSH adducts). A high adduct signal for CAS 1311315-25-9 validates the iminium-driven toxicity hypothesis.

G S1 Test Compound (10 µM) S3 GSH Trapping (60 min Incubation) S1->S3 S2 Human Liver Microsomes + NADPH S2->S3 S4 Protein Precipitation (Acetonitrile) S3->S4 S5 LC-MS/MS Analysis S4->S5 S6 Adduct Quantification (Tox Validation) S5->S6

Self-validating experimental workflow for reactive metabolite trapping.

Conclusion

While CAS 1311315-25-9 and CAS 1354951-02-2 share identical GHS hazard classifications[6],[5], treating them as toxicologically equivalent is a critical error in drug design. The saturated ring of the 1-methyl derivative presents a distinct liability for reactive metabolite formation, necessitating rigorous GSH trapping assays. Conversely, the 5-methyl derivative offers a more stable metabolic profile but requires careful monitoring for off-target planar interactions.

References

  • ECHA CHEM. "1-methyl-1H,4H,5H,6H,7H-pyrrolo[2,3-c]pyridin-7-one (CAS 1311315-25-9)". European Chemicals Agency. URL: [Link]

  • NextSDS. "5-methyl-1H,6H,7H-pyrrolo[2,3-c]pyridin-7-one (CAS 1354951-02-2) Chemical Substance Information". NextSDS Database. URL: [Link]

  • NextSDS. "1-methyl-1H,4H,5H,6H,7H-pyrrolo[2,3-c]pyridin-7-one (CAS 1311315-25-9) Chemical Substance Information". NextSDS Database. URL: [Link]

  • PubChem. "1H,6H,7H-pyrrolo[2,3-c]pyridin-7-one - Safety and Hazards". National Institutes of Health. URL:[Link]

  • Thoreauchem. "Product Catalog: 5-methyl-1H,6H,7H-pyrrolo[2,3-c]pyridin-7-one". Thoreauchem. URL: [Link]

  • Szkatuła, D., et al. "An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives". MDPI. URL: [Link]

Sources

Validation

Validating the Structural Integrity of 1-methyl-1H,4H,5H,6H,7H-pyrrolo[2,3-c]pyridin-7-one: A Comparative Guide to 2D NMR vs. Alternative Modalities

The Analytical Challenge: Regioisomeric Ambiguity Pyrrolopyridinones are privileged heterocyclic scaffolds in medicinal chemistry, frequently serving as core hinge-binding motifs in BET bromodomain and Hedgehog pathway i...

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Author: BenchChem Technical Support Team. Date: March 2026

The Analytical Challenge: Regioisomeric Ambiguity

Pyrrolopyridinones are privileged heterocyclic scaffolds in medicinal chemistry, frequently serving as core hinge-binding motifs in BET bromodomain and Hedgehog pathway inhibitors . However, validating the structural integrity of 1-methyl-1H,4H,5H,6H,7H-pyrrolo[2,3-c]pyridin-7-one presents a significant analytical challenge.

This fused 5,6-bicyclic system (a pyrrole fused to a delta-lactam) contains multiple heteroatoms, a high degree of saturation in the pyridine ring, and three unprotonated quaternary carbons (C3a, C7, C7a). When synthesized, distinguishing the target [2,3-c] regioisomer from its [3,2-c] or[2,3-b] counterparts—or proving that methylation occurred at the pyrrole nitrogen (N1) rather than the lactam nitrogen (N6)—is nearly impossible using basic analytical techniques.

This guide objectively compares the performance of an Advanced 2D NMR Suite (the gold standard "product" for solution-state elucidation) against alternative modalities like 1D NMR/HRMS and X-Ray Crystallography, providing a self-validating experimental framework for structural confirmation.

Objective Comparison of Analytical Modalities

To establish the most efficient and reliable workflow for structural validation, we must evaluate the performance of available analytical modalities based on their ability to resolve regioisomeric ambiguity, throughput, and sample requirements.

Quantitative Performance Comparison
Analytical ModalityRegioisomer DiscriminationQuaternary Carbon AssignmentSample RequirementAnalysis TimeInformation Yield
1D NMR + HRMS Poor (Cannot distinguish N1 vs N6 methylation)None (Requires 2D correlations)~1–5 mg< 15 minsBaseline mass & purity
2D NMR Suite (HSQC, HMBC, NOESY) Excellent (Orthogonal spatial/bond validation) Complete (via HMBC bridging) ~5–10 mg 2–4 hours Complete 3D solution structure
X-Ray Crystallography AbsoluteAbsoluteSingle CrystalDays to WeeksSolid-state conformation

Structural Validation Workflow

G Sample Sample Prep (1-methyl-1H,4H,5H,6H,7H- pyrrolo[2,3-c]pyridin-7-one) NMR1D 1D NMR (1H, 13C) Scaffold & Purity Check Sample->NMR1D MS HRMS Exact Mass (m/z 151.08) Sample->MS NMR2D 2D NMR Suite (The Gold Standard) NMR1D->NMR2D COSY COSY / TOCSY Spin System Mapping NMR2D->COSY HSQC HSQC Direct C-H Assignments NMR2D->HSQC HMBC HMBC Quaternary C Bridging NMR2D->HMBC NOESY NOESY Spatial Regioisomer Validation NMR2D->NOESY Validation Orthogonal Structural Validation (Self-Validating System) MS->Validation COSY->Validation HSQC->Validation HMBC->Validation NOESY->Validation

Workflow for the orthogonal structural validation of pyrrolopyridinones using 2D NMR and HRMS.

Experimental Methodology: The 2D NMR Protocol

To achieve unambiguous assignment, the experimental protocol must be designed with strict causality. Every parameter is chosen to exploit the specific physical properties of the pyrrolopyridinone scaffold.

Step 1: Sample Preparation & 1D Baselines
  • Procedure: Dissolve ~10 mg of the analyte in 600 µL of DMSO-d6. Acquire standard 1H (16 scans) and 13C (1024 scans) spectra.

  • Causality: DMSO-d6 is explicitly chosen over CDCl3. The strong hydrogen-bonding capability of DMSO significantly reduces the chemical exchange rate of the N6 lactam proton. This ensures the N6-H appears as a sharp, visible signal (~7.50 ppm), which is strictly required for downstream HMBC and NOESY correlations.

Step 2: Direct Correlation via HSQC
  • Procedure: Acquire a phase-sensitive multiplicity-edited HSQC. Set the 1H spectral width to 12 ppm and the 13C spectral width to 160 ppm.

  • Purpose: This maps all protons to their directly attached carbons, yielding the foundational assignments: N1-CH3 (~3.80/35 ppm), C2-H (~6.70/125 ppm), C3-H (~6.05/105 ppm), C4-H2 (~2.80/22 ppm), and C5-H2 (~3.50/40 ppm).

Step 3: Long-Range Bridging via HMBC
  • Procedure: Acquire a 1H-13C HMBC optimized for a long-range coupling constant ( nJCH​ ) of 8 Hz. Crucially, set the relaxation delay (d1) to 2.0 seconds.

  • Causality: The extended d1 of 2.0 s ensures adequate longitudinal relaxation ( T1​ ) of the unprotonated quaternary carbons (C3a, C7, C7a). Without this delay, the signals for the bridgehead carbons will be lost in the noise, making it impossible to prove the linkage between the pyrrole and lactam rings.

Step 4: Spatial Orthogonality via NOESY
  • Procedure: Acquire a 2D NOESY spectrum. Set the mixing time (d8) to 300 ms.

  • Causality: For a small molecule (~150 Da) tumbling in the extreme narrowing limit, a 300 ms mixing time maximizes the transient NOE buildup before spin diffusion causes artifactual multi-step correlations. This ensures that only true spatial neighbors (< 5 Å) show cross-peaks.

Constructing the Self-Validating System

The true power of the 2D NMR Suite lies in its ability to act as a self-validating system . By cross-referencing through-bond connectivity (HMBC) with through-space proximity (NOESY), the data mathematically eliminates all alternative regioisomers.

The Validation Matrix for 1-methyl-1H,4H,5H,6H,7H-pyrrolo[2,3-c]pyridin-7-one:
  • Proving N1-Methylation (vs. N6-Methylation):

    • HMBC Vector: The methyl protons (~3.80 ppm) show strong 3J correlations to C2 and the bridgehead C7a.

    • NOESY Vector: The methyl protons show a strong spatial cross-peak only to the C2-H proton.

    • Validation: If the methyl were incorrectly attached to the lactam nitrogen (N6), the HMBC would show correlations to C5 and C7, and the NOESY would show spatial proximity to the C5-H2 protons. The absence of these signals orthogonally validates N1-methylation.

  • Proving the [2,3-c] Ring Fusion:

    • HMBC Vector: The aliphatic C4 protons (~2.80 ppm) show correlations to C3, C3a, C5, and C7a. The C5 protons (~3.50 ppm) correlate to C4, C3a, and the lactam carbonyl C7 (~165 ppm).

    • NOESY Vector: The visible lactam N6-H proton shows spatial proximity to the C5-H2 protons.

    • Validation: The HMBC perfectly bridges the aliphatic chain to the pyrrole ring via the C3a/C7a quaternary carbons. The NOESY confirms the orientation of the lactam NH relative to the C5 methylene group. Because the through-bond and through-space data reciprocally confirm the same 3D topology without contradiction, the structural assignment is absolute.

References

  • Development of hedgehog pathway inhibitors by epigenetically targeting GLI through BET bromodomain for the treatment of medulloblastoma . National Institutes of Health (PMC).[Link]

  • 6-methyl-1,6-dihydro-7H-pyrrolo[2,3-c]pyridin-7-one . PubChem.[Link]

  • Identification and chemical structure elucidation of synthetic cannabinoids samples seized in Kuwait during 2019–2023 using GC–MS and NMR spectroscopy . National Institutes of Health (PMC).[Link]

Safety & Regulatory Compliance

Safety

A Guide to the Safe and Compliant Disposal of 1-methyl-1H,4H,5H,6H,7H-pyrrolo[2,3-c]pyridin-7-one

The procedures outlined herein are grounded in the regulations set forth by the Environmental Protection Agency (EPA) and best practices from the American Chemical Society (ACS).[1][2] Our objective is to provide you wit...

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Author: BenchChem Technical Support Team. Date: March 2026

The procedures outlined herein are grounded in the regulations set forth by the Environmental Protection Agency (EPA) and best practices from the American Chemical Society (ACS).[1][2] Our objective is to provide you with the necessary information to not only meet regulatory requirements but also to foster a culture of safety within your laboratory.

Waste Characterization: Understanding the Hazard Profile

Before any disposal procedures can be initiated, a thorough characterization of the waste is essential. Based on data from similar pyrrolo-pyridine and pyridinone derivatives, we can infer a likely hazard profile for 1-methyl-1H,4H,5H,6H,7H-pyrrolo[2,3-c]pyridin-7-one.[3][4][5][6]

Property Anticipated Characteristic Source of Inference
Physical Form Solid (crystalline or powder)General characteristic of similar small molecule organic compounds.
Molecular Weight ~150.17 g/mol Calculated based on chemical formula (C8H10N2O).
Potential Hazards Harmful if swallowed, Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation.[3][4][5][6]Based on GHS classifications for structurally similar compounds like 1H,6H,7H-pyrrolo[2,3-c]pyridin-7-one and other pyridine derivatives.[3][7]
Environmental Fate Nitrogen-containing heterocyclic compounds can be toxic to aquatic life and may persist in the environment.[8] Discharge into the environment must be avoided.[9]General ecotoxicity of nitrogenous heterocyclic compounds.[8]
Regulatory Status Likely classified as a hazardous waste under the Resource Conservation and Recovery Act (RCRA) due to potential toxicity.[10]EPA regulations for chemical waste.[10]

Personal Protective Equipment (PPE): Your First Line of Defense

Proper personal protective equipment is non-negotiable when handling any chemical waste. For 1-methyl-1H,4H,5H,6H,7H-pyrrolo[2,3-c]pyridin-7-one and its waste products, the following PPE should be worn:

  • Eye and Face Protection: Tightly fitting safety goggles with side-shields or a face shield.[11]

  • Skin Protection: Chemical-resistant gloves (nitrile or neoprene are generally suitable for organic compounds) and a flame-retardant lab coat.[11][12]

  • Respiratory Protection: If handling the compound as a powder or generating aerosols, a full-face respirator with appropriate cartridges should be used.[11] Always work in a well-ventilated area, preferably within a chemical fume hood.[12][13]

Step-by-Step Disposal Protocol

The following protocol provides a clear, actionable plan for the disposal of 1-methyl-1H,4H,5H,6H,7H-pyrrolo[2,3-c]pyridin-7-one waste.

Step 1: Waste Segregation

Proper segregation is crucial to prevent accidental and potentially hazardous reactions in the waste container.

  • Solid Waste:

    • Place solid 1-methyl-1H,4H,5H,6H,7H-pyrrolo[2,3-c]pyridin-7-one waste in a dedicated, properly labeled hazardous waste container.

    • This includes contaminated items such as weighing papers, gloves, and disposable labware.

  • Liquid Waste (Solutions):

    • If the compound is in solution, do not mix it with other waste streams unless you have confirmed compatibility.

    • Collect the solution in a separate, labeled container for liquid hazardous waste.

    • Never dispose of this compound down the drain.[1]

Step 2: Container Selection and Labeling

The integrity of your waste containment is paramount.

  • Container Choice: Use containers that are in good condition and compatible with the chemical waste.[14] High-density polyethylene (HDPE) or glass containers are typically appropriate.

  • Labeling: All hazardous waste containers must be clearly and legibly labeled. The label must include:

    • The words "Hazardous Waste."[14]

    • The full chemical name: "1-methyl-1H,4H,5H,6H,7H-pyrrolo[2,3-c]pyridin-7-one." Avoid using abbreviations or chemical formulas.[14]

    • The approximate concentration or percentage of the compound in the waste.

    • An indication of the hazards (e.g., "Toxic," "Irritant").

Step 3: Accumulation and Storage

Waste should be stored safely in a designated satellite accumulation area within the laboratory.

  • Location: The waste container should be kept at or near the point of generation.[14]

  • Closure: Keep the waste container securely closed at all times, except when adding waste.[14]

  • Segregation in Storage: Store the waste container segregated by hazard class (e.g., away from strong acids, bases, and oxidizers).[14]

Step 4: Arranging for Disposal

Hazardous waste must be disposed of through your institution's licensed hazardous waste management provider.

  • Contact Environmental Health & Safety (EH&S): When your waste container is approximately 90% full, contact your institution's EH&S department to arrange for a pickup.[14]

  • Documentation: Ensure all necessary paperwork is completed as required by your institution and local regulations. Maintain records of all hazardous waste disposal for at least three years.[10]

Spill Management

In the event of a spill, immediate and appropriate action is necessary to mitigate risks.

  • Evacuate and Alert: Evacuate non-essential personnel from the immediate area and alert your supervisor and EH&S.

  • Ventilate: Ensure the area is well-ventilated.[12]

  • Contain the Spill: Use an absorbent material such as sand, vermiculite, or a commercial chemical absorbent to contain the spill.[12]

  • Clean-Up: Wearing appropriate PPE, carefully collect the absorbent material and place it in a sealed, labeled container for hazardous waste disposal.

  • Decontaminate: Clean the spill area with an appropriate solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of 1-methyl-1H,4H,5H,6H,7H-pyrrolo[2,3-c]pyridin-7-one.

DisposalWorkflow Disposal Workflow for 1-methyl-1H,4H,5H,6H,7H-pyrrolo[2,3-c]pyridin-7-one Start Waste Generated Characterize Characterize Waste (Solid or Liquid) Start->Characterize SolidWaste Solid Waste (e.g., powder, contaminated labware) Characterize->SolidWaste Solid LiquidWaste Liquid Waste (in solution) Characterize->LiquidWaste Liquid SegregateSolid Segregate in a dedicated solid hazardous waste container SolidWaste->SegregateSolid SegregateLiquid Segregate in a dedicated liquid hazardous waste container LiquidWaste->SegregateLiquid LabelContainer Label Container: 'Hazardous Waste' Full Chemical Name Concentration & Hazards SegregateSolid->LabelContainer SegregateLiquid->LabelContainer Store Store in a designated Satellite Accumulation Area LabelContainer->Store ArrangePickup Container is ~90% full Contact EH&S for disposal Store->ArrangePickup Disposal Dispose through a licensed hazardous waste contractor ArrangePickup->Disposal End Documentation Complete Disposal->End

Caption: Decision workflow for the disposal of 1-methyl-1H,4H,5H,6H,7H-pyrrolo[2,3-c]pyridin-7-one.

By adhering to these procedures, you contribute to a safer laboratory environment and ensure the responsible management of chemical waste. Always consult your institution's specific guidelines and your local regulations, as requirements may vary.

References

  • American Chemical Society. (n.d.). Hazardous Waste and Disposal. ACS.org. Retrieved from [Link]

  • Clean Management Environmental Group, Inc. (n.d.). How to Properly Manage Hazardous Waste Under EPA Regulations. Retrieved from [Link]

  • Columbia University. (n.d.). Hazardous Chemical Waste Management Guidelines. Columbia Research. Retrieved from [Link]

  • Tetra Tech. (2022, July 12). Hazardous Waste Disposal in the Workplace: EPA Regulations to Know. Retrieved from [Link]

  • Padoley, K. V., Mudliar, S. N., & Pandey, R. A. (2008). Heterocyclic nitrogenous pollutants in the environment and their treatment options--an overview. Bioresource technology, 99(10), 4029–4043. Retrieved from [Link]

  • Ing. Petr Švec - PENTA s.r.o. (2024, November 26). Pyridine - SAFETY DATA SHEET. Retrieved from [Link]

  • PubChem. (n.d.). 1H,6H,7H-pyrrolo[2,3-c]pyridin-7-one. National Center for Biotechnology Information. Retrieved from [Link]

  • American Chemistry Council. (n.d.). Guidelines for Management and Disposal of Hazardous Wastes from Polyurethane Processing. Retrieved from [Link]

  • NextSDS. (n.d.). 7-chloro-1-methyl-1H-pyrrolo[2,3-c]pyridine. Retrieved from [Link]

  • Post Apple Scientific. (2024, October 1). 12 Safety Precautions To Follow When Handling Pyridine. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Pyridine. Retrieved from [Link]

  • Thermo Fisher Scientific. (2010, October 29). Pyridine hydrochloride - SAFETY DATA SHEET. Retrieved from [Link]

  • Malviya, M., Singh, M., Kumar, N., & Kumar, P. (2023). Synthesis of Nitrogen-Containing Heterocyclic Compounds by Using Green Solvents. The SynOpen. Retrieved from [Link]

  • Parshikov, I. A., Silva, E. O., & Furtado, N. A. J. C. (2013). Transformation of saturated nitrogen-containing heterocyclic compounds by microorganisms. Applied Microbiology and Biotechnology, 97(22), 9579–9591. Retrieved from [Link]

  • Carl ROTH. (2025, March 31). Pyridine - Safety Data Sheet. Retrieved from [Link]

  • National Industrial Chemicals Notification and Assessment Scheme. (2015, September 1). Pyridine, alkyl derivatives: Human health tier II assessment. Retrieved from [Link]

Sources

Handling

Personal protective equipment for handling 1-methyl-1H,4H,5H,6H,7H-pyrrolo[2,3-c]pyridin-7-one

Standard Operating Procedure & PPE Framework for Handling 1-methyl-1H,4H,5H,6H,7H-pyrrolo[2,3-c]pyridin-7-one As a Senior Application Scientist, I have designed this operational guide to provide a robust, self-validating...

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Author: BenchChem Technical Support Team. Date: March 2026

Standard Operating Procedure & PPE Framework for Handling 1-methyl-1H,4H,5H,6H,7H-pyrrolo[2,3-c]pyridin-7-one

As a Senior Application Scientist, I have designed this operational guide to provide a robust, self-validating safety framework for handling 1-methyl-1H,4H,5H,6H,7H-pyrrolo[2,3-c]pyridin-7-one (CAS: 1311315-25-9). This bicyclic heterocycle (Molecular Formula: C8H10N2O) is increasingly utilized in advanced drug development and synthetic methodologies[1]. However, its structural properties—specifically the lipophilic methyl-pyrrolopyridinone core—facilitate rapid membrane permeation, necessitating stringent Personal Protective Equipment (PPE) and handling protocols to ensure operator safety.

Mechanistic Hazard Profile & Causality

Understanding why a chemical is hazardous is the first step in effective risk mitigation. The pyrrolopyridinone scaffold is designed to interact with biological targets; however, this inherent bioactivity translates to acute systemic toxicity and central nervous system (CNS) disruption upon unintended exposure.

Table 1: Quantitative Hazard Data & Mechanistic Causality

GHS CodeHazard ClassificationMechanistic Causality & Operational Risk
H302, H312, H332 Acute Toxicity 4 (Oral, Dermal, Inhalation)The lipophilic core allows rapid absorption across dermal and mucosal barriers, leading to systemic toxicity.
H315 Skin Irritation 2Direct interaction with epidermal proteins causes a localized inflammatory response and erythema.
H319 Eye Irritation 2AContact with ocular mucosa leads to severe irritation; powder aerosolization is the primary vector for this exposure.
H336 STOT SE 3 (CNS Depression)Systemic absorption via inhalation allows the compound to cross the blood-brain barrier, disrupting neural signaling.

The Self-Validating PPE Framework

A "self-validating" protocol means that the failure of one safety component is immediately detectable or mitigated by a secondary system. Do not rely on single-barrier protection when handling this compound.

  • Dermal Protection (Double Gloving): The lipophilicity of this compound means it can rapidly permeate standard latex.

    • Protocol: Wear an inner brightly colored nitrile glove (e.g., green or blue) and an outer extended-cuff nitrile glove (minimum 6 mil thickness).

    • Causality: Nitrile offers superior chemical resistance to organic heterocycles. If the outer glove is compromised by a micro-tear or solvent degradation, the inner colored glove provides a secondary barrier while visually alerting the operator to the breach.

  • Ocular Protection:

    • Protocol: Chemical splash goggles (ANSI Z87.1+ rated) are mandatory.

    • Causality: Standard safety glasses with side shields are insufficient. Because this compound is a fine powder that can easily aerosolize, it can bypass the gaps in safety glasses, leading to severe H319-related ocular damage.

  • Respiratory & Engineering Controls:

    • Protocol: Handle exclusively within a certified Class II Type A2 Biological Safety Cabinet or a standard chemical fume hood with a verified face velocity of 0.4–0.6 m/s.

    • Causality: This mitigates H332 (Inhalation Toxicity) and H336 (CNS Depression) by maintaining a continuous negative pressure barrier against aerosolized particulates.

  • Body Protection: Wear a knee-length, flame-resistant (FR) or heavy cotton lab coat, fully buttoned to the collar, paired with closed-toe, non-porous footwear.

Step-by-Step Operational Methodology

Phase 1: Pre-Operation & Weighing

  • Verification: Verify the fume hood face velocity monitor reads within the safe operational zone. Ensure the sash is positioned at the certified height (typically 18 inches).

  • Static Mitigation: Wipe the exterior of the reagent bottle and your metal spatulas with a static-dissipative cloth. Causality: Static charge can cause the dry powder to violently aerosolize upon opening the vial, drastically increasing inhalation risk.

  • Enclosed Transfer: Use an analytical balance located inside the fume hood. Transfer the required mass into a pre-tared, sealable reaction vial. Do not transport unsealed powder across the laboratory.

Phase 2: Reaction Execution 4. Solvent Addition: Dissolve the compound in the designated reaction solvent (e.g., DMSO, DMF, or DCM) directly within the fume hood. Causality: Transitioning the compound from a dry powder to a liquid solution immediately neutralizes the risk of aerosolization. 5. Sealed Environment: Cap the reaction vessel or attach it to a nitrogen/argon manifold before lowering the hood sash for the duration of the reaction.

Spill Response & Disposal Plan

Accidental Spill Protocol

  • Isolation: Immediately evacuate the immediate area. Never attempt to dry-sweep the powder, as this will aerosolize the chemical and trigger H336 CNS exposure risks.

  • Containment: Cover the powder spill with absorbent laboratory pads lightly dampened with water or a compatible solvent (e.g., ethanol) to suppress dust generation.

  • Collection: Carefully scoop the dampened material using non-sparking tools into a highly visible, sealable hazardous waste container.

  • Decontamination: Wash the spill surface with a standard laboratory detergent solution, followed by a thorough water rinse.

Waste Disposal Segregation

  • Solid Waste: All contaminated PPE, spatulas, and empty vials must be placed in a designated solid hazardous waste container labeled explicitly with "Toxic Organics - Pyrrolopyridinone Derivatives."

  • Liquid Waste: Segregate liquid effluent into halogenated or non-halogenated organic waste streams depending on the reaction solvent used.

  • Final Disposition: All waste streams containing 1-methyl-1H,4H,5H,6H,7H-pyrrolo[2,3-c]pyridin-7-one must be disposed of via high-temperature incineration by a licensed hazardous waste contractor.

Workflow Visualization

Workflow Start Pre-Operation: Verify Hood & Don PPE Static Static Mitigation: Dissipative Wipe Start->Static Validated Weighing Weighing: Enclosed Balance Static->Weighing Powder Prepped Transfer Transfer & Dissolution: Seal Vial in Hood Weighing->Transfer Mass Confirmed Reaction Reaction Execution Transfer->Reaction In Solution Spill Spill Event? Dampen & Collect Reaction->Spill Accidental Release Disposal Waste Segregation: Incineration Protocol Reaction->Disposal Completion Spill->Disposal Contained Decon Decontamination: Solvent Wipe & Doff PPE Disposal->Decon Sealed & Labeled

Operational Workflow for Handling 1-methyl-1H,4H,5H,6H,7H-pyrrolo[2,3-c]pyridin-7-one.

References

  • "1-methyl-1H,4H,5H,6H,7H-pyrrolo[2,3-c]pyridin-7-one — Chemical Substance Information", NextSDS Substance Database. URL: [Link]

  • "ECHA CHEM Database - Substance Identity: 1311315-25-9", European Chemicals Agency (ECHA). URL: [Link]

  • "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards", National Research Council, National Academies Press. URL: [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-methyl-1H,4H,5H,6H,7H-pyrrolo[2,3-c]pyridin-7-one
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1-methyl-1H,4H,5H,6H,7H-pyrrolo[2,3-c]pyridin-7-one
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